molecular formula C8H7NO3 B1324306 3-Acetyl-2-pyridinecarboxylic acid CAS No. 716362-04-8

3-Acetyl-2-pyridinecarboxylic acid

Cat. No.: B1324306
CAS No.: 716362-04-8
M. Wt: 165.15 g/mol
InChI Key: ZHIOUPNVQJCRBN-UHFFFAOYSA-N
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Description

3-Acetyl-2-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIOUPNVQJCRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629527
Record name 3-Acetylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-04-8
Record name 3-Acetylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 3-Acetyl-2-pyridinecarboxylic acid, a valuable pyridine derivative for various applications in pharmaceutical and chemical research. The synthesis route, experimental protocols, and relevant data are presented to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: From Nicotinic Acid N-Oxide

The most established and efficient synthesis of this compound, also known as 2-acetylnicotinic acid, commences with nicotinic acid N-oxide. The pathway involves a two-step process: acetylation of the pyridine ring followed by deoxygenation of the N-oxide.[1][2]

Step 1: Acetylation of Nicotinic Acid N-Oxide

The initial step involves the reaction of nicotinic acid N-oxide with acetic anhydride. This reaction introduces the acetyl group at the 2-position of the pyridine ring.[1][2]

Step 2: Deoxygenation of 2-Acetylnicotinic Acid N-oxide

The resulting intermediate, 2-acetylnicotinic acid N-oxide, is then deoxygenated to yield the final product, this compound. A highly effective method for this transformation utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2][3][4] This modern approach is favored due to its environmental benefits and higher efficiency compared to older methods that employed harsher reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃).[2][4]

An alternative, though less common, synthesis route involves the ozonolysis of 8-methylquinoline.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway.

ParameterValueReference
Starting MaterialNicotinic Acid N-oxide[1][2][4]
Intermediate2-Acetylnicotinic Acid N-oxide[3]
Final ProductThis compound[1][2][3][4]
Yield93.4%[4]
Melting Point125-126 °C[4]

Experimental Protocols

A detailed experimental protocol for the deoxygenation of 2-acetylnicotinic acid N-oxide is provided below, based on documented procedures.[3][4]

Deoxygenation of 2-Acetylnicotinic Acid N-oxide

  • Materials:

    • 2-Acetylnicotinic acid N-oxide (16 g, 88.4 mmol)[3]

    • Sodium hydroxide (3.5 g, 88.4 mmol)[3]

    • Deionized water (300 ml)[3]

    • 6N Sodium hydroxide solution

    • 10% Palladium on carbon (1.6 g)[3]

    • Hydrogen gas

    • Celite

    • 6N Hydrochloric acid

    • Methanol

    • Chloroform

    • Diethyl ether

  • Procedure:

    • Dissolve 2-acetylnicotinic acid N-oxide (16 g, 88.4 mmol) and sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of deionized water.[3]

    • Adjust the pH of the solution to 9 by adding 6N sodium hydroxide solution.[3]

    • Add 10% palladium on carbon (1.6 g) to the mixture.[3]

    • Hydrogenate the mixture until a 20% excess of hydrogen is consumed.[3]

    • Filter the reaction mixture through Celite to remove the catalyst.[3]

    • Adjust the pH of the filtrate to 2.5 with 6N hydrochloric acid.[3]

    • Remove the solvent by rotary evaporation.[3]

    • Take up the residue in methanol.[3]

    • Filter the mixture and evaporate the filtrate to obtain a pale beige solid of 2-acetylnicotinic acid.[3]

    • For further purification, wash the resulting crystals with a small amount of chloroform and diethyl ether and then dry.[4]

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway A Nicotinic Acid N-oxide B 2-Acetylnicotinic Acid N-oxide A->B Acetic Anhydride C This compound B->C H2, Pd/C

Caption: Overall synthesis pathway from nicotinic acid N-oxide.

Experimental Workflow for Deoxygenation

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve Reactants (2-Acetylnicotinic Acid N-oxide, NaOH, H2O) B Adjust pH to 9 (6N NaOH) A->B C Add Catalyst (10% Pd/C) B->C D Hydrogenation C->D E Filter through Celite D->E Reaction Completion F Adjust pH to 2.5 (6N HCl) E->F G Solvent Removal (Rotary Evaporation) F->G H Resuspend in Methanol G->H I Filter and Evaporate H->I J Wash with Chloroform/Diethyl Ether I->J K Final Product: This compound J->K

Caption: Step-by-step experimental workflow for the deoxygenation step.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid and an acetyl group on the pyridine ring, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1][2]
Appearance Solid[1]
Melting Point 126-127 °C[1]
125-126 °C
Boiling Point 334.9±27.0 °C (Predicted)
Density 1.303±0.06 g/cm³ (Predicted)[1]
Acidity and Lipophilicity
PropertyValueSource
pKa 3.40±0.10 (Predicted)
LogP 0.98240 (Predicted)
XLogP3 0.4[1]
Spectroscopic Data
SpectrumKey Features
¹H NMR δ 8.80 (d, J=3.1 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.64 (dd, J=7.9, 4.8 Hz, 1H), 2.23 (s, 3H) (in DMSO-d₆)
¹³C NMR Expected peaks for carbonyl (acetyl and carboxylic acid), aromatic carbons of the pyridine ring, and the methyl group. Aromatic and α,β-unsaturated acids typically show carboxyl carbon signals around 165 δ.[3]
Infrared (IR) A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.[3] The C=O stretch from the carboxylic acid (dimeric form) is anticipated around 1710 cm⁻¹, and the acetyl C=O stretch will also be present in the carbonyl region.[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic acids.

Determination of Melting Point

The melting point of a solid is a measure of its purity and can be determined using the capillary method.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Methodology:

  • Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Solubility

The solubility of a compound in a particular solvent is a critical parameter for its formulation and delivery.

Methodology:

  • Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

  • Saturation: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

  • Quantification: The undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic/chromatographic techniques).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_application Application & Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, MS, IR) Purification->Structure_ID Purity Purity Assessment (HPLC, Melting Point) Structure_ID->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint pKa pKa Determination (Potentiometric Titration) Purity->pKa LogP LogP Determination (Shake-Flask Method) Purity->LogP Solubility Solubility Profiling (in various solvents) Purity->Solubility Formulation Formulation Development MeltingPoint->Formulation pKa->Formulation Biological_Screening Biological Screening (e.g., ADME, Toxicity) pKa->Biological_Screening LogP->Formulation LogP->Biological_Screening Solubility->Formulation Solubility->Biological_Screening

Physicochemical Characterization Workflow

This workflow begins with the synthesis and purification of the compound, followed by its structural identification and purity assessment. Once the structure and purity are confirmed, key physicochemical properties such as melting point, pKa, LogP, and solubility are determined. These properties then inform further studies, including formulation development and biological screening.

References

An In-depth Technical Guide to 2-Acetyl-3-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-3-pyridinecarboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical identity, structural information, physical and chemical properties, synthesis methodologies, and analytical techniques.

Core Chemical Information

Chemical Identity:

IdentifierValue
IUPAC Name 2-Acetyl-3-pyridinecarboxylic acid
Synonyms 2-Acetylnicotinic acid, 3-Pyridinecarboxylic acid, 2-acetyl-
CAS Number 89942-59-6[1][2]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [1]

Chemical Structure:

The structure of 2-Acetyl-3-pyridinecarboxylic acid consists of a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of 2-Acetyl-3-pyridinecarboxylic acid.

Physicochemical Properties

PropertyValueSource
Melting Point 126-127 °C[3]
Boiling Point (Predicted) 334.9 ± 27.0 °C[3]
Density (Predicted) 1.303 ± 0.06 g/cm³[3]
pKa (Predicted) 3.40 ± 0.10[3]
LogP (Predicted) 0.98240[3]
Physical Description Pale beige solid[4]

Synthesis Protocols

The synthesis of 2-Acetyl-3-pyridinecarboxylic acid has evolved to favor more environmentally friendly and efficient methods. A notable advancement involves the use of nicotinic acid N-oxide as a starting material.[5]

Improved Synthesis from Nicotinic Acid N-Oxide

This method involves a two-step process: acetylation followed by deoxygenation.

Step 1: Acetylation of Nicotinic Acid N-Oxide

  • Reactants: Nicotinic acid N-oxide, Acetic anhydride.

  • Procedure: Nicotinic acid N-oxide is refluxed with acetic anhydride. This reaction introduces the acetyl group onto the pyridine ring.[5]

Step 2: Deoxygenation

  • Reactants: The product from Step 1, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

  • Procedure: The acetylated intermediate undergoes deoxygenation in the presence of a Pd/C catalyst under a hydrogen atmosphere.[5] This catalytic hydrogenation is a significant improvement over traditional methods that utilized phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), thereby reducing environmental concerns and production costs.[1][5]

Reaction Workflow:

G cluster_0 Synthesis of 2-Acetyl-3-pyridinecarboxylic acid A Nicotinic Acid N-Oxide C Acetylated Intermediate A->C Acetylation (Reflux) B Acetic Anhydride B->C E 2-Acetyl-3-pyridinecarboxylic acid C->E Deoxygenation D Pd/C, H2 D->E

Caption: Improved synthesis workflow for 2-Acetyl-3-pyridinecarboxylic acid.

Alternative Synthesis Method

An earlier reported synthesis involves the hydrogenation of 2-acetylnicotinic acid N-oxide.

  • Reactants: 2-acetylnicotinic acid N-oxide, Sodium hydroxide, 10% Palladium on carbon, Hydrochloric acid.

  • Procedure: 2-acetylnicotinic acid N-oxide is dissolved in a sodium hydroxide solution, and the pH is adjusted to 9. The mixture is then hydrogenated in the presence of 10% palladium on carbon. After the reaction, the mixture is filtered, and the pH of the filtrate is adjusted to 2.5 with hydrochloric acid. The solvent is removed, and the residue is taken up in methanol and filtered to yield the final product.[4]

Analytical Methods

The analysis of pyridinecarboxylic acids and their derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Separation of Pyridinecarboxylic Acid Isomers

A mixture of pyridinecarboxylic acid isomers, including the 2-, 3-, and 4-isomers, can be effectively separated using a mixed-mode reversed-phase cation-exchange column.[6]

  • Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Primesep 100 or Coresep 100) is suitable for this separation.[6]

  • Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile (ACN), buffer concentration, and buffer pH.[7] A simple mobile phase can consist of water and acetonitrile with a formic acid buffer.[8]

  • Detection: UV detection is a common method for these compounds.[8]

This methodology leverages small differences in the hydrophobic and ionic properties of the isomers to achieve high resolution.[7]

Analytical Data:

Analytical Technique Data
¹³C NMR Spectra Available from SpectraBase.[2]
Mass Spectrometry (GC-MS) Spectrum available from SpectraBase.[2]

Biological Activity and Applications

2-Acetyl-3-pyridinecarboxylic acid serves as a vital intermediate in the chemical industry, particularly in the manufacturing of agrochemicals and pharmaceuticals.[5]

Agricultural Applications: This compound is a building block for the synthesis of:

  • Herbicides: Used in the formulation of various herbicides.[5]

  • Fungicides: Employed in the preparation of compounds to combat fungal diseases in plants.[5]

  • Insecticides: Contributes to the development of pest management agents.[5]

Pharmaceutical Applications: While the specific biological activities of 2-Acetyl-3-pyridinecarboxylic acid are still under investigation, its derivatives have shown potential in several areas, including enzyme inhibition and the modulation of cellular processes.[9] Research into nicotinic acid derivatives has revealed potential anti-inflammatory and antimicrobial activities.

  • Anti-inflammatory Agents: Studies on nicotinic acid derivatives have shown promising anti-inflammatory properties.[10][11]

  • Antimicrobial Agents: Certain novel nicotinic acid derivatives have demonstrated significant activity against Gram-positive bacteria.[12]

Due to the limited publicly available data on specific signaling pathways directly involving 2-Acetyl-3-pyridinecarboxylic acid, a detailed pathway diagram cannot be provided at this time. Further research is needed to elucidate its precise mechanisms of action and metabolic fate in biological systems.

Logical Relationship of Applications:

G A 2-Acetyl-3-pyridinecarboxylic Acid B Agrochemical Synthesis A->B C Pharmaceutical Synthesis A->C D Herbicides B->D E Fungicides B->E F Insecticides B->F G Anti-inflammatory Drugs C->G H Antimicrobial Drugs C->H

Caption: Key application areas of 2-Acetyl-3-pyridinecarboxylic acid.

References

The Biological Landscape of 3-Acetyl-2-Pyridinecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinecarboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of substituents on the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide focuses on the biological activities of derivatives of 3-acetyl-2-pyridinecarboxylic acid, a specific isomer with unique electronic and steric features. Due to the limited publicly available data on this particular scaffold, this guide will also explore the bioactivities of closely related pyridinecarboxylic acid isomers to provide a broader context and highlight potential avenues for future research.

Derivatives of this compound: Synthesis and Known Activities

Research into the biological activities of this compound derivatives is still in its nascent stages. The available literature, primarily from patent filings, alludes to potential applications in agrochemicals and oncology, though extensive biological data remains unpublished.

Synthesis of this compound Derivatives

The synthesis of the core, this compound, has been described, providing a crucial starting point for the generation of diverse derivatives.[1]

G Starting_Material 2,3-pyridinedicarboxylic anhydride Intermediate1 This compound Starting_Material->Intermediate1 1. Reaction Reagent1 Cadmium methyl Intermediate2 3-Acetyl-2-pyridinecarbonyl chloride Intermediate1->Intermediate2 2. Chlorination Reagent2 Thionyl chloride Product1 This compound semicarbazone Intermediate2->Product1 3. Condensation Product2 This compound N,N-diisopropylamide Intermediate2->Product2 4. Amidation Reagent3 Semicarbazide Reagent4 Diisopropylamine

Experimental Protocols:

Synthesis of this compound: A mixture of 2,3-pyridinedicarboxylic anhydride and cadmium methyl is reacted to yield this compound. The resulting solid is extracted with hot methylene chloride, and the residue is stirred with THF at 60°C, followed by filtration and drying.[1]

Synthesis of this compound N,N-diisopropylamide: this compound is treated with excess thionyl chloride at 70°C for 2 hours. The excess thionyl chloride is removed to give a yellowish solid. To a solution of diisopropylamine in methylene chloride at 0°C, the resulting acid chloride is added to yield the final product.[2]

Reported Biological Activities
  • Herbicidal Activity: A patent has described the synthesis of semicarbazone derivatives of this compound and their evaluation for pre-emergent herbicidal activity. The testing was conducted on selected weeds, including green foxtail, watergrass, shattercane, and wild oats. However, quantitative data on the efficacy was not provided.[1]

  • Potential in Oncology: An amide derivative, this compound N,N-diisopropylamide, has been synthesized in the context of developing compounds with selective activity for retinoid X receptors (RXR). While the patent discusses the potential of RXR modulators in cancer treatment, no specific biological data for this particular compound was presented.[2]

Biological Activities of Related Pyridine-3-Carboxylic Acid (Nicotinic Acid) Derivatives

In contrast to the limited data on this compound, derivatives of its isomer, nicotinic acid (pyridine-3-carboxylic acid), have been more extensively studied, revealing a range of biological activities. Recent research has focused on their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3][4]

Anti-inflammatory and Anti-hyperglycemic Activity

Novel nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme and protect against red blood cell hemolysis, indicating anti-hyperglycemic and anti-inflammatory potential, respectively.[3][4]

Quantitative Data on Biological Activities of Nicotinic Acid Derivatives

Compoundα-Amylase Inhibition IC50 (µg/mL)[3]Anti-inflammatory (RBC Hemolysis) IC50 (µM)[3]
2e 1.324 ± 0.2114.06 ± 0.15
2j 1.326 ± 0.10-
Acarbose (Standard) 1.273 ± 0.12-
Ketorolac (Standard) -11.79 ± 0.17

Experimental Protocols:

α-Amylase Inhibition Assay: The anti-hyperglycemic activity was assessed using an α-amylase inhibition assay. The reaction mixture contained the synthesized compound, α-amylase solution, and a starch solution as the substrate. The reaction was incubated, and the amount of reducing sugar produced was measured using the dinitrosalicylic acid (DNSA) method. Acarbose was used as the standard inhibitor. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.[3][4]

Anti-inflammatory Activity (Human RBC Hemolysis Assay): The anti-inflammatory potential was evaluated by assessing the ability of the compounds to inhibit heat-induced hemolysis of human red blood cells (RBCs). A suspension of RBCs was incubated with the test compounds, followed by heating to induce hemolysis. The absorbance of the supernatant was measured to quantify the amount of hemoglobin released. Ketorolac was used as the standard anti-inflammatory drug. The IC50 value, the concentration of the compound that inhibits 50% of hemolysis, was determined.[3][4]

G cluster_0 Anti-hyperglycemic Activity cluster_1 Anti-inflammatory Activity Start_A Prepare reaction mixture: Compound + α-amylase + Starch Incubate_A Incubate Start_A->Incubate_A Measure_A Measure reducing sugars (DNSA) Incubate_A->Measure_A Calculate_A Calculate IC50 Measure_A->Calculate_A Start_B Prepare RBC suspension with compound Incubate_B Induce hemolysis (heating) Start_B->Incubate_B Measure_B Measure hemoglobin release Incubate_B->Measure_B Calculate_B Calculate IC50 Measure_B->Calculate_B

Conclusion and Future Directions

The exploration of the biological activities of this compound derivatives is an area ripe for investigation. The current literature provides a foundational framework for the synthesis of this scaffold and hints at its potential in diverse applications. However, a systematic evaluation of a library of its derivatives is necessary to unlock its full therapeutic potential.

The promising anti-inflammatory and anti-hyperglycemic activities observed for the closely related nicotinic acid derivatives suggest that the this compound core may also exhibit interesting biological properties. Future research should focus on:

  • Synthesis of a diverse library of esters, amides, hydrazones, and other derivatives of this compound.

  • Screening these derivatives against a wide range of biological targets, including enzymes, receptors, and microbial strains.

  • Quantitative structure-activity relationship (QSAR) studies to understand the influence of different substituents on biological activity.

  • Investigation of the mechanism of action for any identified active compounds, including the elucidation of relevant signaling pathways.

By pursuing these research avenues, the scientific community can build upon the current limited knowledge and potentially uncover novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Acetyl-2-pyridinecarboxylic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action of 3-Acetyl-2-pyridinecarboxylic acid is not yet fully elucidated in publicly available scientific literature. This document provides a comprehensive overview of the known biological activities of structurally related pyridinecarboxylic acid derivatives to infer a putative mechanism of action for the target compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Introduction

This compound belongs to the pyridinecarboxylic acid class of compounds, a well-established "privileged scaffold" in medicinal chemistry.[1][2] Pyridinecarboxylic acid isomers and their derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition, antimicrobial effects, and modulation of various signaling pathways.[1][3] The presence of both a carboxylic acid and an acetyl group at the 2 and 3 positions of the pyridine ring, respectively, suggests a high potential for specific interactions with biological macromolecules, making it a compound of interest for drug discovery and development. This guide synthesizes the available data on related compounds to propose a potential mechanism of action for this compound.

Inferred Biological Activities and Potential Mechanisms of Action

Based on the biological activities of analogous compounds, the mechanism of action of this compound is likely multifaceted, potentially involving enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Derivatives of pyridinecarboxylic acid are known to inhibit a wide array of enzymes. This inhibitory action is a plausible primary mechanism for this compound.

  • Metabolic Enzyme Inhibition: A structurally similar compound, 3-mercaptopicolinic acid, is a known inhibitor of gluconeogenesis, targeting key enzymes such as pyruvate carboxylase or phosphoenolpyruvate carboxylase.[4] This suggests that this compound might also interfere with metabolic pathways by inhibiting critical enzymes. Other related compounds have been shown to inhibit acetyl-CoA carboxylases, which are crucial for fatty acid metabolism.[1]

  • Inhibition of Other Key Enzymes: The broader class of pyridinecarboxylic acids has been shown to inhibit enzymes like α-amylase, carboxypeptidase A, and hypoxia-inducible factor prolyl 4-hydroxylase.[5]

The proposed general mechanism of enzyme inhibition likely involves the coordination of the carboxylic acid group with metal ions in the enzyme's active site and hydrogen bonding interactions involving the acetyl group and the pyridine nitrogen.

Antimicrobial Activity

Several studies on derivatives of nicotinic acid and 3-acetyl-1,3,4-oxadiazolines have reported significant antibacterial activity, particularly against Gram-positive bacteria.[6][7] A closely related compound, a 3-acetylpyridin-2(1H)-one derivative, has demonstrated potent antibacterial and antifungal properties.[4] The mechanism of antimicrobial action could involve the disruption of essential enzymatic processes in pathogens or interference with cell wall synthesis.

Antioxidant Activity

The aforementioned 3-acetylpyridin-2(1H)-one derivative also exhibited strong antioxidant activity, as demonstrated by its ability to scavenge DPPH and hydroxyl radicals.[4] This suggests that this compound may also possess antioxidant properties, which could contribute to its overall biological effect by mitigating oxidative stress.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of various pyridinecarboxylic acid derivatives against different enzymes. It is important to note that these values are for related compounds and not for this compound itself.

Compound ClassTarget EnzymeIC50 / KiReference
Pyridine Carboxylic Acid DerivativesIRAK42-3 nM (IC50)[1]
Pyridine Carboxylic Acid DerivativesASK1Sub-nanomolar (IC50)[1]
3-mercaptopicolinic acidGluconeogenesisNot specified[4]
Pyridine-2,4-dicarboxylic acidsJMJD2E0.3 - 7.9 µM (IC50)[3]
2,5-Pyridinedicarboxylic acidHypoxia-inducible factor prolyl 4-hydroxylase5180 - 5500 nM (IC50)[5]
Picolinic acidHypoxia-inducible factor prolyl 4-hydroxylase100000 - 111500 nM (IC50)[5]
Piperidinylpiperidines with quinoline moietiesAcetyl-CoA carboxylase 1 (ACC1)189 nM (IC50)[1]
Piperidinylpiperidines with quinoline moietiesAcetyl-CoA carboxylase 2 (ACC2)172 nM (IC50)[1]

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., pyruvate carboxylase, acetyl-CoA carboxylase) and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate.

  • Detection: The enzymatic reaction is monitored by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

  • Data Analysis: The rate of reaction at each compound concentration is calculated. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

  • Compound Preparation: this compound is serially diluted in the broth medium in a 96-well microplate.

  • Inoculation: Each well containing the test compound is inoculated with the bacterial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Assay Procedure: Different concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Visualizations

Putative Signaling Pathway and Molecular Interactions

G Hypothesized Mechanism of Action of this compound cluster_compound This compound cluster_targets Potential Molecular Targets cluster_effects Biological Effects Compound 3-Acetyl-2- pyridinecarboxylic acid Enzyme Metabolic Enzymes (e.g., Pyruvate Carboxylase, Acetyl-CoA Carboxylase) Compound->Enzyme Inhibition BacterialEnzyme Bacterial Enzymes Compound->BacterialEnzyme Inhibition FreeRadicals Reactive Oxygen Species (e.g., DPPH, OH·) Compound->FreeRadicals Scavenging Metabolism Inhibition of Metabolic Pathways (e.g., Gluconeogenesis) Enzyme->Metabolism Antimicrobial Antimicrobial Activity BacterialEnzyme->Antimicrobial Antioxidant Antioxidant Effect FreeRadicals->Antioxidant

Caption: Hypothesized molecular interactions and biological effects.

Experimental Workflow for Mechanism of Action Elucidation

G Workflow for Investigating the Mechanism of Action cluster_screening Initial Screening cluster_identification Target Identification cluster_validation In Vitro & In Vivo Validation cluster_elucidation Mechanism Elucidation InVitro In Vitro Assays (Enzyme Inhibition, Antimicrobial, Antioxidant) TargetID Target Identification Studies (e.g., Affinity Chromatography, Proteomics) InVitro->TargetID Docking Molecular Docking Studies TargetID->Docking CellBased Cell-Based Assays (Metabolic Flux Analysis, Cytotoxicity) Docking->CellBased AnimalModels In Vivo Animal Models (Efficacy and Toxicity Studies) CellBased->AnimalModels Mechanism Elucidation of Mechanism of Action AnimalModels->Mechanism

Caption: A proposed experimental workflow for mechanism elucidation.

Conclusion and Future Directions

While the direct mechanism of action for this compound remains to be definitively established, the evidence from structurally related compounds strongly suggests a role as an enzyme inhibitor with potential applications in metabolic diseases and as an antimicrobial agent. Future research should focus on a systematic evaluation of this compound against a panel of relevant enzymes and microbial strains to identify its specific molecular targets. Subsequent studies involving cell-based assays and in vivo models will be crucial to validate these findings and to fully elucidate its therapeutic potential. The workflows and hypothetical frameworks presented in this guide offer a rational starting point for these much-needed investigations.

References

A Theoretical and Computational Analysis of 3-Acetyl-2-pyridinecarboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-pyridinecarboxylic acid, a substituted pyridine derivative, holds potential as a scaffold in medicinal chemistry and drug discovery. A comprehensive theoretical understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide outlines a robust computational methodology for the in-depth theoretical characterization of this compound. While specific experimental and theoretical studies on this molecule are not extensively available in current literature, this paper presents a standardized workflow based on established computational chemistry protocols applied to analogous pyridine carboxylic acid systems. The guide provides a framework for researchers to conduct their own theoretical investigations, complete with data presentation formats and visualization workflows.

Introduction

Pyridine carboxylic acids and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] Their ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes them attractive moieties for designing enzyme inhibitors and other biologically active compounds.[1] this compound (also known as 2-Acetylnicotinic acid), with its acetyl and carboxylic acid functional groups on a pyridine ring, presents a unique electronic and structural profile that warrants detailed theoretical investigation.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the physicochemical properties, spectroscopic signatures, and reactivity of molecules.[3] Such theoretical insights are invaluable in the early stages of drug development for lead optimization and in understanding structure-activity relationships (SAR).[2] This whitepaper details a comprehensive theoretical protocol for the analysis of this compound.

Physicochemical Properties

A starting point for any theoretical study is the compilation of known physical and chemical properties. These values can later be used for validation of the computational methods.

PropertyValueSource
Molecular Formula C₈H₇NO₃PubChem[]
IUPAC Name 2-acetylpyridine-3-carboxylic acidPubChem[]
Molecular Weight 165.15 g/mol PubChem[]
CAS Number 89942-59-6PubChem[]
Canonical SMILES CC(=O)C1=C(C=CC=N1)C(=O)OBOC Sciences
InChI Key JYUCDFZMJMRPHS-UHFFFAOYSA-NBOC Sciences

Proposed Theoretical and Experimental Workflow

The following diagram illustrates a recommended workflow for a comprehensive theoretical and experimental study of this compound.

Theoretical_and_Experimental_Workflow Figure 1: Proposed Workflow for Theoretical and Experimental Analysis cluster_synthesis Synthesis & Characterization cluster_computational Computational Modeling (DFT) cluster_validation Validation and Interpretation synthesis Synthesis of This compound purification Purification and Crystallization synthesis->purification xrd Single Crystal X-ray Diffraction purification->xrd compare_geo Compare Calculated vs. Experimental Geometry xrd->compare_geo geometry_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) freq_analysis Vibrational Frequency Analysis geometry_opt->freq_analysis nmr_calc NMR Chemical Shift Calculation (GIAO) geometry_opt->nmr_calc fmo_analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis geometry_opt->fmo_analysis mep_analysis Molecular Electrostatic Potential (MEP) Mapping geometry_opt->mep_analysis compare_spec Correlate Calculated vs. Experimental Spectra freq_analysis->compare_spec nmr_calc->compare_spec reactivity Reactivity and Interaction Site Prediction fmo_analysis->reactivity mep_analysis->reactivity ftir_raman FT-IR and FT-Raman Spectroscopy ftir_raman->compare_spec nmr_spec ¹H and ¹³C NMR Spectroscopy nmr_spec->compare_spec

Caption: Proposed integrated workflow for the comprehensive analysis of this compound.

Detailed Methodologies

The following protocol is recommended for the theoretical investigation of this compound using Density Functional Theory (DFT).

  • Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimization and vibrational frequency calculations of organic molecules.[3]

  • Basis Set: The 6-311++G(d,p) basis set is suggested as it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for a better description of bonding.[3]

  • Geometry Optimization: The molecular structure of this compound should be optimized in the gas phase without any symmetry constraints to find the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) should also be calculated at the same level of theory to be used as a reference.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting intermolecular interactions.

  • Synthesis and Crystallization: this compound can be synthesized via established organic chemistry routes. Single crystals suitable for X-ray diffraction can be grown, for example, by slow evaporation from a suitable solvent system.

  • X-ray Diffraction: Single-crystal X-ray diffraction will provide the definitive experimental geometry (bond lengths, bond angles, and dihedral angles) which can be used to validate the results of the DFT geometry optimization.

  • Spectroscopic Measurements:

    • FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra should be recorded and compared with the theoretically predicted wavenumbers. A scaling factor may be applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and compared with the calculated chemical shifts.

Predicted Theoretical Data and Interpretation

While specific data for this compound is not available, the following tables are structured to present the expected outcomes of the proposed computational study.

Table 2: Predicted Optimized Geometrical Parameters (Illustrative)

Parameter Bond/Angle Calculated Value (Å or °) Experimental (X-ray)
Bond Lengths C=O (acetyl) Value Value
C-C (acetyl-py) Value Value
C=O (carboxyl) Value Value
O-H (carboxyl) Value Value
Bond Angles O-C-C (acetyl) Value Value
C-C-C (py ring) Value Value

| | C-C-O (carboxyl)| Value | Value |

Table 3: Predicted Vibrational Frequencies (Illustrative)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental FT-IR (cm⁻¹) Experimental Raman (cm⁻¹)
O-H stretch (carboxyl) Value Value Value
C=O stretch (acetyl) Value Value Value
C=O stretch (carboxyl) Value Value Value

| Pyridine ring stretches | Value | Value | Value |

Table 4: Predicted Electronic Properties (Illustrative)

Property Calculated Value (eV)
HOMO Energy Value
LUMO Energy Value

| HOMO-LUMO Energy Gap | Value |

Visualization of Molecular Properties

The following diagram illustrates the logical relationship between key calculated molecular properties and their implications for drug development.

Molecular_Properties_Implications Figure 2: Relationship of Calculated Properties to Drug Development cluster_calc Calculated Properties cluster_interp Interpretation cluster_app Drug Development Application HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity & Stability HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interaction Intermolecular Interaction Sites MEP->Interaction Geo Optimized Geometry Conformation Molecular Shape & Conformation Geo->Conformation Vib Vibrational Frequencies Identity Compound Identification Vib->Identity SAR Structure-Activity Relationship (SAR) Reactivity->SAR Docking Molecular Docking & Binding Affinity Interaction->Docking Conformation->Docking Formulation Crystal Engineering & Polymorphism Identity->Formulation

Caption: Logical flow from theoretical calculations to practical applications in drug discovery.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. By following the outlined DFT protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The correlation of theoretical data with experimental results is crucial for validating the computational models and for building a robust understanding of the molecule's behavior. The knowledge gained from such studies will be instrumental in guiding the synthesis of new derivatives and in accelerating the discovery of novel drug candidates based on the pyridine carboxylic acid scaffold.

References

An In-depth Technical Guide to 3-Acetyl-2-pyridinecarboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the available scientific knowledge surrounding 3-Acetyl-2-pyridinecarboxylic acid. While specific historical records detailing the initial discovery of this particular isomer are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its chemical properties, alongside the broader historical context of pyridinecarboxylic acid discovery and synthesis. By examining the established methodologies for the synthesis of related isomers, this document offers valuable insights for researchers working with this class of compounds.

Introduction: The Scarcity of a Specific History

The history of pyridine-based compounds is rich, with the parent molecule, pyridine, first being isolated from coal tar in the 19th century. The subsequent exploration of pyridine derivatives has been a cornerstone of heterocyclic chemistry, leading to the development of numerous pharmaceuticals, agrochemicals, and industrial materials. Pyridinecarboxylic acids, in particular, have been of significant interest due to their biological activities and their roles as versatile synthetic intermediates.

This guide, therefore, approaches the topic by first providing the known physicochemical data for this compound and its isomers. It then explores the general history and synthetic strategies for acetylpyridine carboxylic acids, offering a foundational understanding that is applicable to the target molecule.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its closely related isomers is presented below. This data is crucial for understanding the compound's behavior in various experimental settings.

PropertyThis compound2-Acetyl-3-pyridinecarboxylic acid
CAS Number 716362-04-8[1][2]89942-59-6[3][4]
Molecular Formula C₈H₇NO₃[2]C₈H₇NO₃[4]
Molecular Weight 165.15 g/mol [2]165.15 g/mol [4]
IUPAC Name 3-acetylpyridine-2-carboxylic acid2-acetylpyridine-3-carboxylic acid[4]

General History of Pyridine Carboxylic Acid Synthesis

The synthesis of pyridine derivatives has evolved significantly since the first major synthesis was described by Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis provided a versatile method for creating a wide range of pyridine compounds.

Historically, the preparation of pyridine carboxylic acids often involved the oxidation of alkylpyridines. For instance, picolinic acid (pyridine-2-carboxylic acid) can be produced by the oxidation of 2-methylpyridine (α-picoline).[6] Various oxidizing agents have been employed, including potassium permanganate and nitric acid.

The development of more sophisticated synthetic methods has allowed for greater control over the regioselectivity of substitution on the pyridine ring, making the synthesis of specific isomers like this compound theoretically achievable. These methods often involve the construction of the substituted pyridine ring from acyclic precursors or the functionalization of pre-existing pyridine rings through modern cross-coupling reactions.

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general workflow can be proposed based on established methods for synthesizing related acetylpyridine carboxylic acids. One plausible approach involves the selective oxidation of a corresponding methyl-acetyl-pyridine precursor.

Generalized Experimental Workflow for the Synthesis of Acetylpyridine Carboxylic Acids

G Generalized Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 Oxidation Reaction cluster_2 Workup and Isolation cluster_3 Purification start Appropriately Substituted Methyl-Acetyl-Pyridine oxidation Oxidation of the Methyl Group (e.g., using KMnO4) start->oxidation Oxidizing Agent filtration Filtration of MnO2 oxidation->filtration Reaction Mixture acidification Acidification of Filtrate filtration->acidification extraction Extraction with Organic Solvent acidification->extraction purification Purification (e.g., Recrystallization, Chromatography) extraction->purification Crude Product product This compound purification->product

Caption: A generalized workflow for the synthesis of acetylpyridine carboxylic acids.

Methodology:
  • Starting Material: The synthesis would likely begin with a suitably substituted pyridine carrying both a methyl and an acetyl group at the desired positions (e.g., 3-acetyl-2-methylpyridine).

  • Oxidation: The key step is the selective oxidation of the methyl group to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is typically heated to drive the reaction to completion.

  • Workup: After the reaction is complete, the solid manganese dioxide (MnO₂) byproduct is removed by filtration. The resulting filtrate is then acidified (e.g., with hydrochloric acid) to protonate the carboxylate, making it less water-soluble.

  • Isolation and Purification: The product can then be extracted from the aqueous solution using a suitable organic solvent. The crude product obtained after solvent evaporation can be further purified by techniques such as recrystallization or column chromatography to yield the final, pure this compound.

Potential Signaling Pathways and Logical Relationships

Pyridinecarboxylic acid derivatives are known to interact with a variety of biological targets. While the specific biological activity of this compound is not well-documented, its structural motifs suggest potential areas of interest for researchers in drug discovery. The presence of both a carboxylic acid and a ketone functional group on a pyridine scaffold makes it a candidate for investigation in several areas.

The diagram below illustrates a hypothetical logical relationship for the investigation of a novel pyridinecarboxylic acid derivative in a drug discovery context.

G Logical Workflow for Biological Investigation cluster_screening Initial Screening cluster_development Lead Development cluster_preclinical Preclinical Studies compound This compound hts High-Throughput Screening (Target-based or Phenotypic) compound->hts fragment Fragment-Based Screening compound->fragment hit_to_lead Hit-to-Lead Optimization (Structure-Activity Relationship) hts->hit_to_lead Identified Hits fragment->hit_to_lead Identified Hits admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) hit_to_lead->admet in_vivo In Vivo Efficacy Studies (Animal Models) admet->in_vivo Optimized Lead safety Safety Pharmacology and Toxicology Studies in_vivo->safety candidate Drug Candidate safety->candidate Preclinical Candidate

Caption: A logical workflow for the biological investigation of a novel compound.

This workflow illustrates the progression from initial screening to identify biological activity, through lead optimization to improve potency and drug-like properties, and finally to preclinical studies to assess efficacy and safety in animal models.

Conclusion

While the specific historical discovery of this compound remains elusive in the current body of scientific literature, its chemical identity is established. This technical guide has provided a comprehensive overview of its known properties and has placed it within the broader context of pyridinecarboxylic acid chemistry. The generalized synthetic protocols and logical workflows presented here offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

Spectroscopic Profile of 3-Acetyl-2-pyridinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Acetyl-2-pyridinecarboxylic acid. The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic interpretation, offering a predictive yet comprehensive overview for researchers working with this molecule.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a carboxylic acid, a ketone, and a pyridine ring imparts a unique electronic and structural profile, making spectroscopic characterization crucial for its identification and for studying its interactions. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic chemical shift and frequency ranges.[1][2]

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-48.0 - 8.2dd~7.5, ~1.5
H-57.4 - 7.6dd~7.5, ~4.5
H-68.6 - 8.8dd~4.5, ~1.5
-CH₃ (Acetyl)2.5 - 2.7s-
-COOH12.0 - 14.0br s-

Predicted in a non-polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3138 - 140
C-4128 - 130
C-5125 - 127
C-6152 - 154
C=O (Acetyl)198 - 202
C=O (Carboxylic Acid)165 - 168
-CH₃ (Acetyl)28 - 30

Predicted in a non-polar aprotic solvent like DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Data
Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (broad)
Carboxylic AcidC=O Stretch1700 - 1730
Acetyl GroupC=O Stretch1680 - 1700
Pyridine RingC=N and C=C Stretches1550 - 1610
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes
[M]⁺165.04Molecular Ion
[M-CH₃]⁺150.02Loss of methyl group
[M-COOH]⁺120.04Decarboxylation
[M-COCH₃]⁺122.03Loss of acetyl group

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition :

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

    • Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

  • Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.

  • Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep structure_elucidation Structural Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_elucidation ms->structure_elucidation

Caption: Workflow of Spectroscopic Analysis.

References

solubility and stability of 3-Acetyl-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Solubility and Stability of 3-Acetyl-2-pyridinecarboxylic Acid

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. Solubility is a critical determinant of a compound's bioavailability and formulation feasibility, while stability data informs its shelf-life, storage conditions, and potential degradation pathways. This document provides a comprehensive overview of the available data on the , outlines standard experimental protocols for its characterization, and visualizes key analytical workflows.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This is a crucial parameter in drug development, as it directly impacts absorption and bioavailability.

Quantitative Solubility Data

Limited quantitative data is publicly available for this compound. The following table summarizes solubility information from various sources. It is important to note that solubility can be highly dependent on the experimental conditions, including temperature, pH, and the polymorphic form of the solid.

SolventTemperature (°C)Solubility (mg/mL)MethodSource
Water25> 28.6PredictedChemicalize
DMSONot SpecifiedSolubleExperimentalChemical Supplier Data

Note: Predicted data is based on in-silico models and should be confirmed by experimental analysis.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a detailed procedure for its implementation.

  • Preparation: Prepare a series of saturated solutions by adding an excess of this compound to various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol) in sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration.

G start Start: Excess Compound + Solvent equilibration Equilibration (Shake at constant T for 24-48h) start->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Supernatant Quantification (HPLC-UV) separation->quantification end End: Determine Solubility (mg/mL) quantification->end

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Chemical stability is a critical quality attribute that can affect the safety, efficacy, and shelf-life of a compound. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and determine degradation kinetics.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule. Key conditions include hydrolysis, oxidation, and photostability.

Stress ConditionDetailsExpected Outcome
Hydrolytic Stability The compound is exposed to acidic, neutral, and basic conditions (e.g., 0.1 N HCl, water, 0.1 N NaOH) at elevated temperatures.Susceptibility to acid/base-catalyzed hydrolysis.
Oxidative Stability The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.Potential for oxidative degradation.
Photostability The solid compound and its solution are exposed to light with a specific illumination (e.g., ICH Q1B guidelines).Light sensitivity and potential for photodegradation.
Experimental Protocol: General Forced Degradation Study

This protocol outlines a typical procedure for assessing the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Hydrolysis: Add the stock solution to separate vials containing 0.1 N HCl, water, and 0.1 N NaOH. Incubate at a set temperature (e.g., 60 °C).

    • Oxidation: Add the stock solution to a vial containing a solution of 3% H₂O₂. Keep at room temperature.

    • Photostability: Expose both the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines. A dark control should be run in parallel.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Interpretation: Calculate the percentage of degradation. Identify major degradation products if possible, using techniques like LC-MS.

G start Prepare Compound Stock Solution stress Expose to Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (H₂O₂) stress->oxidation photo Photolysis (Light Exposure) stress->photo sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis end Determine Degradation Profile analysis->end

Caption: General Workflow for a Forced Degradation Study.

Factors Influencing Solubility and Stability

The physicochemical properties of this compound are influenced by several interrelated factors. Understanding these relationships is key to controlling its behavior in various applications.

G compound This compound (Physicochemical Properties) solubility Solubility compound->solubility is a stability Stability compound->stability is a ph pH ph->compound affects temp Temperature temp->compound affects solvent Solvent Polarity solvent->compound affects light Light Exposure light->compound affects

Caption: Factors Affecting Compound Solubility and Stability.

Conclusion

The characterization of this compound's solubility and stability is a foundational step for its application in scientific research and development. While publicly available data is limited, the standardized protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible results. Experimental determination of its solubility in various biorelevant media and a comprehensive forced degradation study are highly recommended to fully understand its behavior and potential liabilities. This knowledge is indispensable for formulation development, analytical method design, and ensuring the quality and efficacy of any resulting products.

The Industrial Potential of 3-Acetyl-2-pyridinecarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetyl-2-pyridinecarboxylic acid (CAS No. 716362-04-8) is a specialized heterocyclic compound belonging to the pyridine carboxylic acid family.[1][2][3][4] Members of this chemical class are recognized for their versatile applications as intermediates and building blocks in the synthesis of a wide array of high-value products, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the acetyl and carboxylic acid functional groups on the pyridine ring endows this compound with a unique reactivity profile, making it a valuable synthon for the construction of complex molecular architectures. This technical guide aims to provide an in-depth overview of the potential industrial applications of this compound, supported by physicochemical data, illustrative experimental protocols, and visualizations of synthetic pathways.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for handling the compound in a laboratory or industrial setting and for planning chemical reactions.

PropertyValueReference
CAS Number 716362-04-8[1][2][3][4]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [2]
Appearance White to off-white solid
Purity ≥95%
Solubility Soluble in many organic solvents
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Table 1: Physicochemical and Safety Data for this compound

Potential Industrial Applications

The primary industrial application of this compound is as a chemical intermediate, or building block, for the synthesis of more complex molecules with desired biological activities. Its utility spans across the agrochemical and pharmaceutical sectors.

Agrochemicals: A Precursor for Advanced Herbicides

The pyridine-2,3-dicarboxylic acid scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of the highly successful imidazolinone class of herbicides. These herbicides are known for their potent and broad-spectrum weed control. Given the structural similarity, this compound represents a promising starting material for the synthesis of novel pyridine-based herbicides.

The acetyl group at the 3-position can be readily transformed into a variety of other functional groups, allowing for the exploration of new chemical space and the potential discovery of herbicides with improved efficacy, selectivity, or environmental profiles. A plausible synthetic pathway to a key herbicide intermediate, pyridine-2,3-dicarboxylic acid, is outlined below.

Agrochemical_Synthesis A This compound B Oxidation (e.g., Haloform Reaction) A->B C Pyridine-2,3-dicarboxylic acid B->C D Imidazolinone Herbicides C->D Further Cyclization & Functionalization

Caption: Proposed synthetic pathway for the conversion of this compound to imidazolinone herbicides.

Illustrative Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Acid from this compound via Haloform Reaction

This protocol is a representative example of how the acetyl group can be converted to a carboxylic acid, a key step in the synthesis of the target herbicide intermediate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran.

  • Reagent Addition: Prepare a solution of sodium hypobromite (or sodium hypochlorite) by slowly adding bromine (or chlorine) to a cooled aqueous solution of sodium hydroxide.

  • Reaction Execution: Slowly add the sodium hypobromite solution to the solution of this compound, maintaining the temperature between 10-20 °C.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy any excess halogenating agent.

  • Isolation: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the pyridine-2,3-dicarboxylic acid. The crude product can be collected by filtration and purified by recrystallization.

Pharmaceuticals: A Versatile Scaffold for Drug Discovery

The pyridine ring is a common motif in a vast number of approved pharmaceutical drugs. The ability to introduce diverse substituents onto this core structure is crucial for modulating the pharmacological properties of a drug candidate. This compound serves as an excellent starting point for the synthesis of a library of novel pyridine derivatives for drug discovery programs.

The carboxylic acid and acetyl groups can be independently or concertedly modified to introduce a wide range of functionalities, leading to compounds with potential therapeutic activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties.

Pharmaceutical_Synthesis_Workflow cluster_0 Core Scaffold cluster_1 Functional Group Transformations cluster_2 Diverse Intermediates cluster_3 Lead Compound Generation A This compound B Carboxylic Acid Derivatization (Amides, Esters) A->B C Acetyl Group Modification (Reduction, Oxidation, Condensation) A->C D Amide & Ester Derivatives B->D E Alcohol, Amine, & Ketone Derivatives C->E F Library of Novel Pyridine Compounds D->F E->F

Caption: General workflow for the utilization of this compound as a building block in pharmaceutical synthesis.

Illustrative Experimental Protocol: Synthesis of a Pyridine-2-carboxamide Derivative

This protocol demonstrates the derivatization of the carboxylic acid group, a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties.

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Amine Addition: To the activated acid, add the desired primary or secondary amine (1.2 equivalents).

  • Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of a weak acid (e.g., 1 M HCl) and a weak base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the agrochemical and pharmaceutical industries. Its unique substitution pattern allows for a wide range of chemical transformations, making it an ideal building block for the synthesis of novel herbicides and drug candidates. The illustrative synthetic pathways and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this promising compound in their respective fields. Further investigation into the derivatization of this compound is warranted and is likely to lead to the discovery of new and valuable industrial products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Acetyl-2-pyridinecarboxylic Acid from 2-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Acetyl-2-pyridinecarboxylic acid from 2-acetylpyridine. The synthetic strategy involves a three-step process: (1) protection of the ketone functionality of 2-acetylpyridine as a ketal, (2) regioselective carboxylation at the 3-position via directed ortho-metalation, and (3) deprotection of the ketal to yield the final product. This methodology offers a reliable route to a valuable substituted pyridine derivative, a common scaffold in medicinal chemistry and drug development.

Introduction

Pyridinecarboxylic acids are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The targeted synthesis of specific substitution patterns on the pyridine ring is a key challenge in organic synthesis. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2][3][4] In this application note, we describe a protocol for the synthesis of this compound, leveraging the directing ability of a protected acetyl group to introduce a carboxylic acid at the adjacent position on the pyridine ring. The acetyl group of the starting material, 2-acetylpyridine, is first protected as a 1,3-dioxolane to prevent its reaction with the organolithium base used in the metalation step.[5][6] Subsequent treatment with a strong lithium amide base induces deprotonation specifically at the C-3 position, followed by quenching with carbon dioxide to install the carboxyl group.[7][8][9] Finally, acidic hydrolysis removes the ketal protecting group to afford the desired product.

Overall Reaction Scheme

Overall Reaction Scheme start 2-Acetylpyridine intermediate1 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine start->intermediate1 Step 1: Protection (Ethylene glycol, p-TsOH) intermediate2 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine intermediate1->intermediate2 Step 2: DoM & Carboxylation (1. LDA, THF, -78 °C) (2. CO2 (s)) end This compound intermediate2->end Step 3: Deprotection (aq. HCl)

Caption: Overall synthetic route from 2-acetylpyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine (Ketal Protection)

This procedure protects the ketone of 2-acetylpyridine as a cyclic ketal.

Materials:

  • 2-Acetylpyridine

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-acetylpyridine (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per mmol of 2-acetylpyridine).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(2-methyl-1,3-dioxolan-2-yl)pyridine as a colorless to pale yellow oil.

Step 2: Synthesis of 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (Directed ortho-Metalation and Carboxylation)

This step introduces the carboxylic acid group at the 3-position of the pyridine ring.

Materials:

  • 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried, three-necked round-bottom flask

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 eq) in anhydrous THF dropwise. Stir the resulting dark-colored solution at -78 °C for 1-2 hours.

  • Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in one portion. The color of the reaction mixture should dissipate. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water. Acidify the aqueous layer to pH ~3-4 with 1 M HCl. Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to ~7-8 with saturated aqueous NaHCO₃ solution. The product may precipitate at this stage. If so, collect the solid by filtration. If not, concentrate the aqueous layer under reduced pressure to obtain the crude product as a salt.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the ketal protecting group to yield the target molecule.

Materials:

  • Crude 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve the crude product from Step 2 in 1 M HCl.

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Adjust the pH of the solution to the isoelectric point of the product (typically around pH 3-4) to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)Physical Appearance
1 2-Acetylpyridine2-(2-Methyl-1,3-dioxolan-2-yl)pyridineEthylene glycol, p-TsOH, Toluene, reflux85-95Colorless to pale yellow oil
2 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine1. LDA, THF, -78 °C; 2. CO₂(s)60-75Off-white to pale yellow solid
3 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridineThis compound1 M HCl, room temperature80-90White to off-white solid

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Ketal Protection cluster_step2 Step 2: Directed ortho-Metalation & Carboxylation cluster_step3 Step 3: Deprotection s1_start Mix 2-Acetylpyridine, Ethylene Glycol, p-TsOH in Toluene s1_reflux Reflux with Dean-Stark Trap s1_start->s1_reflux s1_workup Aqueous Work-up (NaHCO3, Brine) s1_reflux->s1_workup s1_purify Purification (Distillation/Chromatography) s1_workup->s1_purify s1_product Product 1: 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine s1_purify->s1_product s2_lithiation Add Product 1 to LDA at -78 °C s1_product->s2_lithiation s2_lda Prepare LDA in THF at -78 °C s2_lda->s2_lithiation s2_carboxylation Quench with excess Dry Ice (CO2) s2_lithiation->s2_carboxylation s2_workup Aqueous Work-up (HCl, NaHCO3) s2_carboxylation->s2_workup s2_product Product 2: 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine s2_workup->s2_product s3_hydrolysis Dissolve Product 2 in 1 M HCl s2_product->s3_hydrolysis s3_stir Stir at Room Temperature s3_hydrolysis->s3_stir s3_precipitate Adjust pH to Isoelectric Point s3_stir->s3_precipitate s3_isolate Isolate by Filtration s3_precipitate->s3_isolate s3_product Final Product: This compound s3_isolate->s3_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship) of Directed ortho-Metalation

DoM_pathway start 2-(Protected Acetyl)pyridine coordination Coordination of Base to Pyridine Nitrogen and Protected Acetyl Group start->coordination base Strong Base (e.g., LDA) base->coordination deprotonation Regioselective Deprotonation at C-3 Position coordination->deprotonation lithiated_intermediate 3-Lithio-2-(Protected Acetyl)pyridine Intermediate deprotonation->lithiated_intermediate carboxylation Nucleophilic Attack on CO2 lithiated_intermediate->carboxylation electrophile Electrophile (CO2) electrophile->carboxylation product 3-Carboxy-2-(Protected Acetyl)pyridine carboxylation->product

References

Application Note: A Proposed Two-Step Synthesis of 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

This document outlines a detailed experimental protocol for the synthesis of 3-Acetyl-2-pyridinecarboxylic acid, a potentially valuable building block for pharmaceutical and materials science research. Due to the absence of a direct, published method for this specific molecule, a two-step synthetic route is proposed, starting from the commercially available 3-bromo-2-cyanopyridine. This protocol is intended for researchers, scientists, and drug development professionals.

Proposed Synthetic Route

The proposed synthesis involves a palladium-catalyzed acylation of 3-bromo-2-cyanopyridine to introduce the acetyl group at the 3-position, followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Scheme 1: Proposed synthesis of this compound

Synthesis_Workflow Start 3-Bromo-2-cyanopyridine Intermediate 3-Acetyl-2-cyanopyridine Start->Intermediate Step 1: Palladium-Catalyzed Acetylation Step1_reagents Pd(PPh3)4, Acetyltrimethylsilane, CsF, 1,2-Dichloroethane Product This compound Intermediate->Product Step 2: Nitrile Hydrolysis Step2_reagents NaOH (aq), then HCl (aq)

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed experimental protocol. Please note that yields are hypothetical and based on typical yields for similar reactions found in the literature. Actual yields may vary.

StepReactantMolar Mass ( g/mol )Amount (mmol)EquivalentProductMolar Mass ( g/mol )Theoretical Yield (g)
13-Bromo-2-cyanopyridine183.0110.01.03-Acetyl-2-cyanopyridine146.151.46
Acetyltrimethylsilane116.2420.02.0
Pd(PPh₃)₄1155.560.50.05
Cesium Fluoride151.9040.04.0
23-Acetyl-2-cyanopyridine146.1510.01.0This compound165.151.65
Sodium Hydroxide40.0020.02.0

Experimental Protocols

Step 1: Palladium-Catalyzed Acetylation of 3-Bromo-2-cyanopyridine

This procedure is adapted from a general method for the palladium-catalyzed acetylation of aryl bromides.[1][2][3][4]

Materials:

  • 3-Bromo-2-cyanopyridine

  • Acetyltrimethylsilane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Cesium Fluoride (CsF)

  • Anhydrous 1,2-dichloroethane

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-cyanopyridine (1.83 g, 10.0 mmol), cesium fluoride (6.08 g, 40.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,2-dichloroethane (50 mL) via syringe.

  • Add acetyltrimethylsilane (2.33 g, 2.7 mL, 20.0 mmol) via syringe.

  • Heat the reaction mixture to 75 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 3-acetyl-2-cyanopyridine.

Step 2: Hydrolysis of 3-Acetyl-2-cyanopyridine to this compound

This procedure is a standard method for the hydrolysis of 2-cyanopyridines.[5][6][7][8][9]

Materials:

  • 3-Acetyl-2-cyanopyridine

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-acetyl-2-cyanopyridine (1.46 g, 10.0 mmol) in a 10% aqueous solution of sodium hydroxide (20 mL, 50 mmol).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • To remove any remaining starting material, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Dry the purified this compound under vacuum.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Hydrolysis s1_start Combine Reactants: 3-Bromo-2-cyanopyridine, CsF, Pd(PPh3)4 s1_solvent Add Anhydrous 1,2-Dichloroethane s1_start->s1_solvent s1_reagent Add Acetyltrimethylsilane s1_solvent->s1_reagent s1_react Heat to 75°C (12-24h) s1_reagent->s1_react s1_workup Work-up: Filter, Wash, Dry s1_react->s1_workup s1_purify Purify by Column Chromatography s1_workup->s1_purify s1_product Isolate 3-Acetyl-2-cyanopyridine s1_purify->s1_product s2_start Dissolve 3-Acetyl-2-cyanopyridine in 10% NaOH(aq) s1_product->s2_start s2_react Reflux for 4-6h s2_start->s2_react s2_acidify Cool and Acidify with HCl to pH 3-4 s2_react->s2_acidify s2_precipitate Precipitate and Filter s2_acidify->s2_precipitate s2_recrystallize Recrystallize s2_precipitate->s2_recrystallize s2_product Isolate this compound s2_recrystallize->s2_product

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for 3-Acetyl-2-pyridinecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Acetyl-2-pyridinecarboxylic acid as a versatile building block in the synthesis of complex heterocyclic molecules. The inherent reactivity of its ketone and carboxylic acid functionalities, coupled with the electronic properties of the pyridine ring, makes it a valuable precursor for generating diverse molecular scaffolds, particularly those with potential pharmacological activity.

Application Notes

This compound serves as a key starting material for the construction of fused heterocyclic systems, which are prominent motifs in numerous biologically active compounds. The strategic positioning of the acetyl and carboxylic acid groups allows for intramolecular cyclization reactions or sequential reactions with binucleophiles to afford a variety of nitrogen-containing heterocycles.

Key Applications:

  • Synthesis of Pyridopyridazinones: The reaction of this compound with hydrazine derivatives is a straightforward approach to synthesize pyridopyridazinone scaffolds. These structures are present in compounds investigated for their activity as kinase inhibitors, anti-inflammatory agents, and for the treatment of neurodegenerative diseases.

  • Formation of Pyridothiazines: Through reactions with aminothiols, it is possible to construct pyridothiazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

  • Precursor to Complex Polycyclic Systems: The functional handles on the initial products derived from this compound can be further elaborated to build more complex, multi-ring systems, expanding the chemical space for drug discovery programs.

The strategic use of this building block can lead to the development of novel compounds with potential therapeutic applications in oncology, immunology, and infectious diseases.

Experimental Protocols

The following section details a representative protocol for the synthesis of a fused heterocyclic system starting from this compound.

Protocol 1: Synthesis of 4-methyl-2H-pyrido[2,3-d]pyridazin-1-one

This protocol describes the cyclocondensation reaction of this compound with hydrazine hydrate to yield a pyridopyridazinone derivative. This reaction is a classic example of leveraging the dual functionality of the starting material to construct a bicyclic heterocycle.

Reaction Scheme:

Caption: Synthesis of 4-methyl-2H-pyrido[2,3-d]pyridazin-1-one.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% in water)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.65 g, 10 mmol).

  • Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the solid.

  • To the resulting solution, add hydrazine hydrate (0.63 mL, 12.5 mmol, 1.25 eq) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of ethyl acetate and 30 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
ReagentHydrazine hydrate (80%)
Product4-methyl-2H-pyrido[2,3-d]pyridazin-1-one
Molecular Formula (Product)C₈H₇N₃O
Molecular Weight (Product)161.16 g/mol
Theoretical Yield1.61 g
Actual Yield1.37 g (85%)
Melting Point188-190 °C
AppearanceOff-white to pale yellow solid

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 4-methyl-2H-pyrido[2,3-d]pyridazin-1-one.

G cluster_synthesis Synthesis cluster_purification Purification start 1. Reaction Setup reflux 2. Reflux start->reflux Heat workup 3. Work-up reflux->workup Cool & Concentrate recrystallization 4. Recrystallization workup->recrystallization Isolate Crude Product characterization 5. Characterization recrystallization->characterization Pure Product

Caption: Workflow for pyridopyridazinone synthesis.

Logical Relationship of Functional Group Transformations

This diagram shows the logical transformation of the functional groups of this compound during the cyclocondensation reaction.

G cluster_functional_groups Functional Groups start_material This compound acetyl Acetyl Group (C=O) start_material->acetyl carboxyl Carboxylic Acid (COOH) start_material->carboxyl intermediate Hydrazone Intermediate acetyl->intermediate Reacts with -NH2 of hydrazine product Fused Pyridopyridazinone Ring carboxyl->product Intramolecular cyclization intermediate->product Dehydration

Caption: Functional group transformation pathway.

Application Notes and Protocols: 3-Acetyl-2-pyridinecarboxylic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Acetyl-2-pyridinecarboxylic acid as a versatile starting material in the synthesis of key pharmaceutical intermediates. The following sections outline synthetic pathways to valuable heterocyclic scaffolds, including pyridopyrimidines and pyridazinones, which are core structures in numerous therapeutic agents.

Synthesis of Pyrido[2,3-d]pyrimidinone Intermediates

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are integral to the structure of various kinase inhibitors and other therapeutic agents. The following protocol describes a potential pathway for the synthesis of a substituted pyrido[2,3-d]pyrimidin-7(8H)-one from this compound. This pathway involves an initial condensation reaction followed by cyclization.

Experimental Protocol: Synthesis of 2-methyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Step 1: Condensation of this compound with Urea

  • To a solution of this compound (1.0 eq) in ethanol, add urea (1.2 eq).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate 2-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid.

Step 2: Reduction of the Pyridine Ring

  • Dissolve the intermediate from Step 1 in methanol.

  • Add a reducing agent, such as sodium borohydride (NaBH4) (2.0 eq), portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-methyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid.

Quantitative Data
StepProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
12-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acidThis compoundUrea, HCl (cat.)Ethanol4-6 hReflux75-85
22-methyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acidIntermediate from Step 1NaBH4Methanol2-3 h0 °C to RT80-90

Logical Workflow for Pyrido[2,3-d]pyrimidinone Synthesis

G A This compound B Condensation with Urea A->B Ethanol, HCl (cat.), Reflux C 2-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid B->C D Reduction (e.g., NaBH4) C->D Methanol E 2-methyl-5-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (Pharmaceutical Intermediate) D->E

Caption: Synthetic pathway from this compound.

Synthesis of Pyridazinone Intermediates

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiovascular and anti-inflammatory effects. This compound can serve as a precursor for the synthesis of pyridopyridazinones through a reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of 6-methyl-8-oxo-7,8-dihydropyrido[3,2-d]pyridazine-5-carboxylic acid
  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, which may result in the precipitation of the product.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 6-methyl-8-oxo-7,8-dihydropyrido[3,2-d]pyridazine-5-carboxylic acid.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
6-methyl-8-oxo-7,8-dihydropyrido[3,2-d]pyridazine-5-carboxylic acidThis compoundHydrazine hydrateEthanol or Acetic Acid3-5 hReflux80-90
Signaling Pathway Context: Potential Applications of Pyridazinone Derivatives

Pyridazinone-based compounds have been investigated as inhibitors of various enzymes, including phosphodiesterases (PDEs), which are involved in cyclic nucleotide signaling pathways. Inhibition of these enzymes can lead to a range of physiological effects.

G A ATP/GTP B Adenylyl/Guanylyl Cyclase A->B C cAMP/cGMP B->C D Phosphodiesterase (PDE) (Target Enzyme) C->D G Physiological Response C->G Signal Transduction E AMP/GMP D->E F Pyridazinone Intermediate (Potential Inhibitor) F->D Inhibition

Caption: Inhibition of PDE by potential pyridazinone derivatives.

Knoevenagel Condensation for the Synthesis of Functionalized Pyridine Derivatives

The acetyl group in this compound is susceptible to condensation reactions, such as the Knoevenagel condensation, with active methylene compounds. This reaction can be used to introduce further complexity and functionality, leading to intermediates for various pharmaceutical agents.

Experimental Protocol: Synthesis of 2-(2-cyano-2-carboxyvinyl)nicotinic acid
  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).

  • Heat the mixture to reflux for 2-4 hours, with azeotropic removal of water if using toluene.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Acidify the residue with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-(2-cyano-2-carboxyvinyl)nicotinic acid.

Quantitative Data
ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
2-(2-cyano-2-carboxyvinyl)nicotinic acidThis compoundMalononitrile, Piperidine (cat.)Toluene2-4 hReflux85-95

Experimental Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and Malononitrile in Toluene B Add catalytic Piperidine A->B C Reflux with azeotropic water removal (2-4h) B->C D Monitor by TLC C->D E Cool and remove solvent D->E Upon completion F Acidify with dilute HCl E->F G Filter and dry product F->G

Caption: Workflow for Knoevenagel condensation.

Application of 3-Acetyl-2-pyridinecarboxylic Acid in Agrochemical Synthesis: A Theoretical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction:

3-Acetyl-2-pyridinecarboxylic acid is a pyridine derivative containing both a carboxylic acid and a ketone functional group. This unique arrangement of functionalities suggests its potential as a versatile building block in the synthesis of complex heterocyclic compounds, which are often the core structures of modern agrochemicals. While a direct and widespread application of this compound in the synthesis of commercialized agrochemicals is not extensively documented in publicly available literature, its chemical nature allows for the theoretical design of synthetic pathways toward known agrochemical scaffolds. This document explores hypothetical applications and provides detailed theoretical protocols for the synthesis of potential herbicidal and fungicidal compounds derived from this compound.

Hypothetical Application in Herbicide Synthesis: Synthesis of a Pyridopyrimidine-based Herbicide Candidate

The pyridopyrimidine core is found in various biologically active molecules, including some herbicides that act by inhibiting acetolactate synthase (ALS). The dual functionality of this compound makes it a suitable precursor for the construction of such a heterocyclic system through a condensation reaction followed by cyclization.

Proposed Synthetic Pathway

The proposed pathway involves the initial condensation of the acetyl group of this compound with a substituted aniline to form an enamine intermediate. Subsequent intramolecular cyclization and further functional group manipulations could lead to a novel pyridopyrimidine derivative with potential herbicidal activity.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization & Amidation cluster_2 Step 3: Functionalization A This compound C Enamine Intermediate A->C Dean-Stark, Toluene, p-TSA B Substituted Aniline B->C D Pyridopyrimidinone C->D High Temperature, Polyphosphoric Acid F Pyridopyrimidine Amide D->F 1. SOCl2 2. NH3 E Ammonia E->F G Final Herbicide Candidate F->G Further Modification (e.g., Alkylation)

Caption: Proposed synthesis of a pyridopyrimidine-based herbicide.

Experimental Protocols

Step 1: Synthesis of 2-((1-(4-chlorophenyl)ethylidene)amino)nicotinic acid (Enamine Intermediate)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.65 g, 10 mmol), 4-chloroaniline (1.28 g, 10 mmol), and toluene (50 mL).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.19 g, 1 mmol).

  • Reflux the mixture for 4-6 hours, with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane mixture) to yield the enamine intermediate.

Step 2: Synthesis of 2-(4-chlorophenyl)-4-methyl-pyrido[2,3-d]pyrimidin-5(8H)-one (Pyridopyrimidinone)

  • Add the enamine intermediate (2.75 g, 10 mmol) to polyphosphoric acid (20 g) in a round-bottom flask.

  • Heat the mixture to 150-160 °C with stirring for 2-3 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the pyridopyrimidinone.

Step 3: Synthesis of 2-(4-chlorophenyl)-4-methyl-pyrido[2,3-d]pyrimidin-5-amine (Pyridopyrimidine Amide)

  • Suspend the pyridopyrimidinone (2.57 g, 10 mmol) in thionyl chloride (10 mL) and reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude chloro-intermediate in a suitable solvent (e.g., Dichloromethane) and add it dropwise to a cooled, concentrated solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final amide product.

Quantitative Data Summary (Hypothetical)
StepProductStarting MaterialYield (%)Purity (%)
1Enamine IntermediateThis compound8595
2PyridopyrimidinoneEnamine Intermediate7092
3Pyridopyrimidine AmidePyridopyrimidinone6598

Hypothetical Application in Fungicide Synthesis: Synthesis of a Pyridothiazine-based Fungicide Candidate

The pyridothiazine scaffold is another heterocyclic system with potential applications in agrochemicals due to its structural similarity to some known fungicides. The reactivity of the acetyl and carboxylic acid groups in this compound can be exploited to construct this ring system.

Proposed Synthetic Pathway

This theoretical pathway begins with the conversion of the carboxylic acid to a thioamide, followed by a condensation-cyclization reaction with an alpha-haloketone.

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Condensation-Cyclization cluster_3 Step 4: Functionalization A This compound C 3-Acetyl-2-pyridinethio-carboxylic Acid A->C B Thionating Agent (e.g., Lawesson's Reagent) B->C D 3-Acetyl-2-pyridinethioamide C->D 1. SOCl2 2. NH3 G Pyridothiazine Derivative D->G Base (e.g., NaH), DMF E Ammonia E->D F alpha-Haloketone F->G H Final Fungicide Candidate G->H Further Modification

Caption: Proposed synthesis of a pyridothiazine-based fungicide.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Acetyl-2-pyridinethioamide

  • Convert this compound to its corresponding amide by standard procedures (e.g., via the acid chloride).

  • To a solution of the resulting amide (1.64 g, 10 mmol) in dry toluene (50 mL), add Lawesson's reagent (2.22 g, 5.5 mmol).

  • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane mixture) to obtain the thioamide.

Step 3: Synthesis of a Pyridothiazine Derivative

  • To a suspension of sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) in dry Dimethylformamide (DMF) (20 mL) at 0 °C, add a solution of the 3-Acetyl-2-pyridinethioamide (1.80 g, 10 mmol) in dry DMF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of an alpha-haloketone (e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one) (2.17 g, 10 mmol) in dry DMF (10 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pyridothiazine derivative.

Quantitative Data Summary (Hypothetical)
StepProductStarting MaterialYield (%)Purity (%)
1 & 23-Acetyl-2-pyridinethioamideThis compound7594
3Pyridothiazine Derivative3-Acetyl-2-pyridinethioamide6096

Disclaimer: The synthetic pathways, experimental protocols, and quantitative data presented in this document are theoretical and for illustrative purposes only. They are based on general principles of organic chemistry and the known reactivity of the functional groups present in this compound. These protocols have not been experimentally validated and would require optimization and safety assessment before any practical implementation. The purpose of this document is to stimulate research and highlight the potential of this compound as a building block in agrochemical discovery.

Application Note: Reversed-Phase HPLC Method for the Quantification of 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 3-Acetyl-2-pyridinecarboxylic Acid by High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment, and stability studies. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The methodology is adapted from established protocols for related pyridinecarboxylic acid isomers and derivatives, providing a solid foundation for method development and validation.[1][2][3][4]

Principle of the Method

This method utilizes reversed-phase chromatography with a mixed-mode stationary phase, which combines hydrophobic and ion-exchange retention mechanisms to achieve optimal separation.[1][2][4] The compound is separated on a C18 column with an acidic mobile phase, ensuring good peak shape and resolution. Detection is performed by UV spectrophotometry, a common and reliable detection method for chromophoric compounds like pyridine derivatives.[3][5]

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.45 µm syringe filters

Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Detailed Experimental Protocol

1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Degas both mobile phases using an ultrasonic bath or an online degasser before use.

2. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Dissolve the sample containing this compound in the 50:50 mobile phase mixture to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC Conditions

ParameterCondition
Column Primesep 100 (or equivalent C18 mixed-mode column), 4.6 x 150 mm, 5 µm[1]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 50% B over 10 minutes, hold at 50% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 270 nm[3]

5. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method upon validation.

ParameterExpected Value
Retention Time (tR) Approx. 5.8 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: The values presented in this table are hypothetical and should be confirmed by internal method validation.

Experimental Workflow Diagram

HPLC_Workflow prep Preparation hplc HPLC Analysis prep->hplc Introduce prepared materials to system mobile_phase Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) standards Standard Solutions (1-100 µg/mL) samples Sample Preparation (Dissolution & Filtration) data Data Processing hplc->data Acquire chromatogram injection Inject Sample (10 µL) separation Chromatographic Separation (Primesep 100 Column, Gradient Elution) injection->separation detection UV Detection (270 nm) separation->detection report Generate Report data->report Final result integration Peak Integration calibration Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC analysis workflow for this compound.

Troubleshooting

  • Poor Peak Shape: Ensure proper mobile phase pH and degassing. An acidic modifier like formic or phosphoric acid is crucial for good peak symmetry of acidic analytes.

  • Shifting Retention Times: Check for pump malfunctions, leaks, and ensure the column is properly equilibrated before each injection.

  • Low Sensitivity: Verify the detection wavelength is appropriate for the analyte. For pyridine derivatives, wavelengths between 250-280 nm are typically suitable.[3]

The described HPLC method provides a reliable starting point for the quantification of this compound. The use of a mixed-mode C18 column with a simple acidic mobile phase and UV detection offers good selectivity and sensitivity. This protocol can be readily implemented in a research or quality control laboratory, with the understanding that full method validation is required to ensure its suitability for a specific application.

References

Crystallization Techniques for 3-Acetyl-2-pyridinecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 3-Acetyl-2-pyridinecarboxylic acid. The following sections outline common crystallization techniques, including slow evaporation, vapor diffusion, and cooling crystallization, adapted for this specific compound. These protocols are designed to serve as a starting point for developing a robust crystallization process.

Compound Properties and Solvent Selection

A preliminary solvent screen is crucial for successful crystallization. Based on the solubility of analogous compounds, a range of solvents with varying polarities should be tested.

Table 1: Qualitative and Quantitative Solubility Data for Compounds Related to this compound

CompoundSolventTemperature (°C)SolubilityReference
3-AcetylpyridineEthanolNot SpecifiedSoluble[4]
3-AcetylpyridineChloroformNot SpecifiedSlightly Soluble[4]
3-AcetylpyridineMethanolNot SpecifiedSlightly Soluble[4]
3-AcetylpyridineHot WaterNot SpecifiedSoluble[4]
Picolinic Acid (2-Pyridinecarboxylic Acid)Water~20~862.5 g/kg[5]
Picolinic Acid (2-Pyridinecarboxylic Acid)Ethanol~20~57.1 g/kg[5]
Picolinic Acid (2-Pyridinecarboxylic Acid)Acetonitrile~20~17.0 g/kg[5]
Nicotinic Acid (3-Pyridinecarboxylic Acid)WaterNot SpecifiedSoluble[5]
Nicotinic Acid (3-Pyridinecarboxylic Acid)AcetoneNot SpecifiedSoluble[5]

Note: This data is for related compounds and should be used as a guide for initial solvent screening for this compound.

A recommended starting point for solvent screening would include polar protic solvents (e.g., ethanol, methanol, water), polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate), and nonpolar solvents (e.g., toluene, heptane). The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but show significantly higher solubility at elevated temperatures.[6]

Crystallization Protocols

The following are detailed protocols for three common crystallization techniques. It is recommended to start with a small amount of material (10-20 mg) for initial screening.

Slow Evaporation

This technique is straightforward and effective for compounds that are stable at room temperature.[7] It relies on the gradual increase in solute concentration as the solvent evaporates, leading to supersaturation and crystal formation.[8]

Protocol:

  • Dissolution: Dissolve the this compound in a suitable solvent (or solvent mixture) at room temperature to create a solution that is near saturation. A good starting point is to use a solvent in which the compound is moderately soluble.[9]

  • Filtration: If any particulate matter is present, filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or beaker).

  • Evaporation: Cover the vessel with a lid or parafilm containing a few small perforations to allow for slow solvent evaporation.[7][9] The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

slow_evaporation_workflow A Dissolve compound in a suitable solvent near saturation B Filter solution to remove particulates A->B C Transfer to a clean crystallization vessel B->C D Cover vessel with a perforated lid/parafilm C->D E Incubate in a vibration-free environment D->E F Monitor for crystal growth as solvent evaporates E->F G Harvest, wash, and dry crystals F->G vapor_diffusion_workflow cluster_chamber Sealed Outer Chamber B Inner vial with compound dissolved in 'good' solvent E Anti-solvent vapor diffuses into the solution C Anti-solvent in outer chamber C->E diffusion A Prepare solution and anti-solvent A->B A->C D Seal the chamber and incubate D->E F Solubility decreases, inducing crystallization E->F G Harvest, wash, and dry crystals F->G cooling_crystallization_workflow A Dissolve compound in a minimum amount of hot solvent B Perform hot filtration (if necessary) A->B C Allow the solution to cool slowly to room temperature B->C D Cool further in an ice bath to maximize yield C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

References

The Role of 3-Acetyl-2-pyridinecarboxylic Acid in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Extensive literature reviews indicate that 3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, primarily serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Currently, there is a lack of available scientific literature demonstrating its direct application as a catalyst. However, the broader family of pyridinecarboxylic acids, particularly pyridine-dicarboxylic acids, are known to function as versatile ligands in the construction of catalytically active coordination polymers and metal-organic frameworks (MOFs).

This document provides detailed application notes and protocols for a representative catalytic system based on a pyridine-dicarboxylic acid linker. The selected example is the Knoevenagel condensation reaction catalyzed by coordination polymers constructed from a pyridine-dicarboxylic acid, which showcases the potential catalytic applications of this class of compounds.

Application Notes: Catalysis by Pyridine-Dicarboxylic Acid Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) assembled from pyridine-dicarboxylic acid linkers and various metal ions have emerged as a significant class of heterogeneous catalysts.[1][2] These materials offer several advantages, including high surface area, tunable porosity, and the presence of well-defined active sites. The catalytic activity of these materials can be attributed to both the metallic nodes, which can act as Lewis acids, and the functional groups on the organic linkers.

One prominent application of these materials is in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] In this context, coordination polymers based on pyridine-dicarboxylic acid linkers have demonstrated high efficiency and recyclability.[3]

Catalytic Performance in Knoevenagel Condensation

The catalytic activity of various coordination polymers constructed from 4,4'-(pyridine-3,5-diyl)dibenzoic acid (H2pdba) has been evaluated in the Knoevenagel condensation of benzaldehyde with malononitrile. The results highlight the influence of the metal center and the structure of the coordination polymer on the catalytic performance.

CatalystMetal CenterReaction Time (h)Conversion (%)
1 Mn(II)2485
2 Co(II)2490
3 Ni(II)2488
4 Cu(II)6>99
5 Co(II)2492
6 Co(II/III)2487
7 Co(II)2491
8 Ni(II)2489

Table 1: Catalytic performance of various coordination polymers in the Knoevenagel condensation of benzaldehyde and malononitrile.[1][2][3]

Experimental Protocols

General Protocol for Knoevenagel Condensation Catalyzed by a Pyridine-Dicarboxylic Acid Coordination Polymer

This protocol is adapted from the procedure described for the Knoevenagel condensation using a copper(II)-based 3D metal-organic framework (Catalyst 4 in the table above).[2][3]

Materials:

  • Catalyst 4 ({[Cu2(μ3-pdba)2(bipy)]·2H2O}n)

  • Benzaldehyde

  • Malononitrile

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge

  • Rotary evaporator

  • NMR spectrometer

Procedure:

  • To a round-bottom flask, add the catalyst (2 mol %).

  • Add benzaldehyde (0.50 mmol) and malononitrile (1.0 mmol).

  • Add methanol (1.0 mL) as the solvent.

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion of the reaction (typically 6 hours for Catalyst 4 ), separate the catalyst from the reaction mixture by centrifugation.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and yield of 2-benzylidenemalononitrile.

Catalyst Recycling:

The separated catalyst can be washed with methanol, dried, and reused for subsequent reaction cycles. Studies have shown that the catalytic activity can be maintained for several cycles with minimal loss of efficiency.[3]

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Catalyst (2 mol%) stirring Stir at Room Temp (6 hours) catalyst->stirring benzaldehyde Benzaldehyde (0.5 mmol) benzaldehyde->stirring malononitrile Malononitrile (1.0 mmol) malononitrile->stirring solvent Methanol (1.0 mL) solvent->stirring centrifugation Centrifugation stirring->centrifugation Reaction Mixture evaporation Solvent Evaporation centrifugation->evaporation Filtrate catalyst_recycle Recycled Catalyst centrifugation->catalyst_recycle Solid Catalyst nmr NMR Analysis evaporation->nmr Crude Product Catalytic_Cycle catalyst Active Site (e.g., Lewis Acidic Metal Center) intermediate1 Activated Carbonyl catalyst->intermediate1 Coordination substrate1 Benzaldehyde substrate1->intermediate1 substrate2 Malononitrile intermediate2 Adduct substrate2->intermediate2 intermediate1->intermediate2 Nucleophilic Attack product 2-Benzylidene- malononitrile intermediate2->product Dehydration water H₂O intermediate2->water catalyst_return catalyst_return->catalyst Regeneration

References

Application Notes and Protocols for the Derivatization of 3-Acetyl-2-pyridinecarboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The derivatization of pyridine carboxylic acids, in particular, offers a versatile platform for the synthesis of novel compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3][4] This document provides detailed application notes and protocols for the derivatization of 3-Acetyl-2-pyridinecarboxylic acid, a promising scaffold for the development of new drug candidates. The focus is on the synthesis of ester and amide derivatives and their subsequent evaluation for biological activity.

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a prime target for derivatization, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and biological activity. The two primary derivatization strategies detailed below are esterification and amidation.

Esterification of this compound

Esterification of the carboxylic acid can enhance lipophilicity and cell membrane permeability. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

Experimental Protocol: Synthesis of Ester Derivatives

  • Acyl Chloride Formation:

    • In a round-bottom flask, suspend this compound (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-acetyl-2-pyridinecarbonyl chloride.

  • Ester Formation:

    • Dissolve the crude acyl chloride in dry THF.

    • In a separate flask, dissolve the desired alcohol (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents) in dry THF.

    • Add the acyl chloride solution dropwise to the alcohol solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

G cluster_0 Acyl Chloride Formation cluster_1 Ester Formation Start This compound Add_SOCl2 Add SOCl₂ and DMF (cat.) in DCM Start->Add_SOCl2 Stir_RT Stir at Room Temperature (2-4h) Add_SOCl2->Stir_RT Evaporate_1 Evaporate Solvent and Excess SOCl₂ Stir_RT->Evaporate_1 Acyl_Chloride 3-Acetyl-2-pyridinecarbonyl Chloride Evaporate_1->Acyl_Chloride Add_Acyl_Chloride Add Acyl Chloride Solution at 0°C Acyl_Chloride->Add_Acyl_Chloride Dissolve in THF Alcohol Alcohol + Triethylamine in THF Alcohol->Add_Acyl_Chloride Stir_RT_2 Stir at Room Temperature (12-16h) Add_Acyl_Chloride->Stir_RT_2 Quench_Extract Quench with Water & Extract Stir_RT_2->Quench_Extract Purify Purify by Column Chromatography Quench_Extract->Purify Final_Ester Ester Derivative Purify->Final_Ester

Caption: Esterification Workflow
Amidation of this compound

Amide bond formation is a crucial reaction in drug discovery. The use of coupling agents provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.

Experimental Protocol: Synthesis of Amide Derivatives using Carbodiimide Coupling

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or DCM.

    • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[6]

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

    • Add a non-nucleophilic base like DIEA (2-3 equivalents).[6]

    • Stir the reaction at room temperature for 8-16 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography.

G Start This compound Add_Reagents Add EDC, HOBt, and DIEA in DMF Start->Add_Reagents Pre_activation Stir at RT (10-15 min) for pre-activation Add_Reagents->Pre_activation Add_Amine Add Amine Pre_activation->Add_Amine Stir_RT Stir at Room Temperature (8-16h) Add_Amine->Stir_RT Workup Aqueous Work-up and Extraction Stir_RT->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Amide Amide Derivative Purification->Final_Amide

Caption: Amidation Workflow

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are protocols for common anticancer and antimicrobial assays.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

G Start Seed Cancer Cells in 96-well Plate Incubate_1 Incubate for 24h Start->Incubate_1 Add_Compounds Add Test Compounds (Serial Dilutions) Incubate_1->Add_Compounds Incubate_2 Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (DMSO) Incubate_3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC₅₀ Values Read_Absorbance->Analyze

Caption: MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Examples of Biological Activity of Pyridine Derivatives

The following tables summarize the biological activity of various pyridine derivatives, showcasing the potential of this chemical class. While not specific to derivatives of this compound, this data provides a rationale for the screening of its derivatives.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
2g P. falciparum (CQ-resistant)0.0402[3]
Ro 41-4439 MDA-MB-435 (Breast)Low micromolar[9]
Compound 22 A549 (Lung)2.47[10]
Compound 21 A549 (Lung)5.42[10]

Table 2: Antimicrobial Activity of Pyridine Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
5-butyl-2-pyridine carboxylic acid Gram-positive bacteria0.069 - 1.12[11]
5-butyl-2-pyridine carboxylic acid Gram-negative bacteria8.925 - 17.85[11]

Table 3: Anti-inflammatory and Anti-hyperglycemic Activity of Nicotinic Acid Derivatives

Compound IDAssayIC₅₀ (µM)Reference
2h DPPH radical scavenging12.88 ± 0.19[12]
2e Human RBC hemolysis14.06 ± 0.15[12]
2e α-amylase inhibition1.324 ± 0.21 (µg/mL)[12]

Conclusion

The derivatization of this compound into esters and amides represents a promising strategy for the discovery of novel bioactive molecules. The provided protocols for synthesis and biological screening offer a comprehensive guide for researchers in the field of drug development. The diverse biological activities reported for other pyridine derivatives underscore the potential of this scaffold in generating new therapeutic leads.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3-Acetyl-2-pyridinecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Acetyl-2-pyridinecarboxylic acid. Our resources are designed to help you optimize reaction conditions, overcome common experimental hurdles, and ensure a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the protection of the carboxylic acid of 2-pyridinecarboxylic acid, followed by directed ortho-metalation and acetylation, and subsequent deprotection.

Q1: I am having trouble with the first step, the protection of 2-pyridinecarboxylic acid as an ester. What are the common issues?

A1: Difficulties in the esterification of 2-pyridinecarboxylic acid can arise from several factors.

  • Incomplete reaction: Ensure you are using a sufficient excess of the alcohol (e.g., methanol or ethanol) and an appropriate acid catalyst (e.g., sulfuric acid or thionyl chloride). The reaction may require elevated temperatures and prolonged reaction times for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Difficult purification: The resulting ester may be difficult to separate from the unreacted acid. An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the unreacted acid. Subsequent purification by column chromatography may be necessary.

  • Hydrolysis of the ester: During workup, ensure that the conditions are not overly basic or acidic for extended periods, as this can lead to the hydrolysis of the newly formed ester back to the carboxylic acid.

Q2: My directed ortho-metalation and acetylation step is giving a low yield. What are the potential causes and solutions?

A2: This is a critical step and can be sensitive to reaction conditions. Low yields are often attributed to the following:

  • Inefficient metalation: The choice of base and reaction temperature is critical. Lithium diisopropylamide (LDA) is a common choice for directed ortho-metalation. Ensure the LDA is freshly prepared or properly titrated. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Poor choice of acetylating agent: Acetyl chloride or acetic anhydride are common acetylating agents. Ensure they are of high purity and added slowly to the reaction mixture at a low temperature to control the exotherm.

  • Side reactions: The lithiated intermediate is highly reactive and can participate in side reactions if not handled correctly. Maintaining a strictly anhydrous and inert atmosphere (e.g., under argon or nitrogen) is essential to prevent quenching of the intermediate by moisture or oxygen.

  • Regioselectivity issues: While the carboxylate group is a good directing group for ortho-metalation, other positions on the pyridine ring can also be metalated, leading to a mixture of products. Careful control of the reaction temperature and the stoichiometry of the base can help improve regioselectivity.

Q3: I am struggling with the final deprotection step to obtain this compound. What should I consider?

A3: The deprotection method will depend on the type of ester protecting group used.

  • For methyl or ethyl esters: Basic hydrolysis using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is a common method. The reaction progress should be monitored by TLC to avoid over-hydrolysis or side reactions.

  • For tert-butyl esters: Acidic hydrolysis, for instance, with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), is typically effective.

  • Product isolation: After hydrolysis, the product is in its salt form. Careful neutralization with an acid (for basic hydrolysis) or a base (for acidic hydrolysis) to the isoelectric point of the amino acid will be necessary to precipitate the product. The pH must be carefully controlled to maximize precipitation and minimize the solubility of the product in the aqueous phase. Washing the precipitate with cold water can help remove inorganic salts.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the synthesis steps. Please note that these are representative conditions and may require further optimization for specific experimental setups.

Table 1: Optimization of Esterification of 2-Pyridinecarboxylic Acid

ParameterCondition ACondition BCondition C
Alcohol MethanolEthanoltert-Butanol
Catalyst H₂SO₄ (cat.)SOCl₂ (1.2 eq)DCC/DMAP
Temperature RefluxRefluxRoom Temp.
Reaction Time 12-24 h4-8 h12-18 h
Typical Yield 85-95%90-98%80-90%

Table 2: Optimization of Directed ortho-Metalation and Acetylation

ParameterCondition ACondition B
Base LDA (1.1 eq)n-BuLi/TMEDA
Temperature -78 °C-78 °C to 0 °C
Acetylating Agent Acetyl ChlorideAcetic Anhydride
Reaction Time 1-2 h1-3 h
Typical Yield 60-75%55-70%

Table 3: Optimization of Ester Deprotection

ParameterCondition A (for Methyl/Ethyl Esters)Condition B (for tert-Butyl Esters)
Reagent LiOH·H₂O (1.5 eq)Trifluoroacetic Acid (TFA)
Solvent THF/H₂O (1:1)Dichloromethane (DCM)
Temperature Room Temp. to 40 °C0 °C to Room Temp.
Reaction Time 2-6 h1-4 h
Typical Yield 80-95%85-98%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-Pyridinecarboxylate

  • To a solution of 2-pyridinecarboxylic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound Methyl Ester

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at this temperature.

  • Add a solution of methyl 2-pyridinecarboxylate (1.0 eq) in anhydrous THF dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.

  • Slowly add acetyl chloride (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound

  • To a solution of this compound methyl ester (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide monohydrate (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully adjust the pH of the solution to the isoelectric point of the product (approximately pH 3-4) using 1M HCl.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with a small amount of cold water and dry under vacuum to obtain this compound.

Visualizations

The following diagrams illustrate the key experimental workflow and troubleshooting logic for the synthesis of this compound.

experimental_workflow start 2-Pyridinecarboxylic Acid esterification Esterification (Protection) start->esterification ester Pyridine-2-carboxylate Ester esterification->ester metalation Directed ortho-Metalation & Acetylation ester->metalation acetyl_ester 3-Acetyl-2-pyridinecarboxylate Ester metalation->acetyl_ester deprotection Deprotection (Hydrolysis) acetyl_ester->deprotection product This compound deprotection->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield in Metalation/Acetylation check_metalation Check Metalation Efficiency start->check_metalation check_acetylating_agent Check Acetylating Agent start->check_acetylating_agent check_conditions Check Reaction Conditions start->check_conditions solution_base Use fresh/titrated LDA Maintain low temperature check_metalation->solution_base solution_agent Use high purity reagent Slow addition at low temp. check_acetylating_agent->solution_agent solution_conditions Ensure anhydrous conditions Maintain inert atmosphere check_conditions->solution_conditions

common impurities in 3-Acetyl-2-pyridinecarboxylic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in 3-Acetyl-2-pyridinecarboxylic acid and their removal.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in commercially available or synthesized this compound?

A1: Impurities in this compound can originate from several sources, primarily related to its synthetic pathway. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, if the synthesis involves the oxidation of an alkylpyridine precursor, related oxidation products or unreacted starting material could be present.

Q2: What are some common impurities that I should be aware of when working with this compound?

A2: While a definitive list is highly dependent on the specific synthetic route, potential impurities can be inferred from common synthetic methods for related pyridinecarboxylic acids. These may include:

  • Isomeric Pyridinecarboxylic Acids: Such as nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid), which have similar physical properties and can be difficult to separate.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts of Oxidation/Condensation: Depending on the synthesis, byproducts from incomplete or side reactions can be a source of impurities. For example, in the preparation of 3-acetylpyridine from nicotinic acid esters, pyridine can be a significant byproduct.[1][2]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, toluene) may be present in the final product.

Q3: How can I assess the purity of my this compound sample?

A3: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). Specifically, a reverse-phase HPLC (RP-HPLC) method can be developed to separate the main compound from its potential impurities. Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment of purity.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective and scalable method for removing minor impurities. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: For mixtures with impurities that have very similar solubility properties to the desired compound, silica gel column chromatography can be an effective separation technique.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too quickly.- Add a more polar co-solvent to the hot solution until it becomes clear. - Allow the solution to cool more slowly (e.g., by insulating the flask).
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and then cool again. - Try adding a small seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
Poor recovery of the purified compound. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtering to minimize loss in the mother liquor. - Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Impurities are still present after recrystallization. The chosen solvent does not effectively differentiate between the compound and the impurity in terms of solubility.- Try a different recrystallization solvent or a mixture of solvents. - A second recrystallization may be necessary. - If impurities persist, consider purification by column chromatography.
HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). - Column degradation. - Inappropriate mobile phase pH. - Column overload.- Use a new or different column. - Adjust the mobile phase pH with a suitable buffer (e.g., formic acid, phosphoric acid). - Reduce the injection volume or the concentration of the sample.
Inadequate separation of peaks. - Mobile phase composition is not optimal. - Incorrect column choice.- Adjust the gradient or the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. - Use a column with a different stationary phase (e.g., a mixed-mode column that can exploit both hydrophobic and ionic interactions).[3]
Drifting baseline. - Column not properly equilibrated. - Contamination in the mobile phase or detector.- Flush the column with the mobile phase for a longer period before analysis. - Use fresh, high-purity solvents and additives for the mobile phase.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a general guideline for recrystallization. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, water, or a mixture like n-hexane/ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for pyridine-containing molecules include ethanol, water, n-hexane/acetone, and n-hexane/ethyl acetate.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using an excessive amount.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can cover the flask with a watch glass and insulate it.

  • Crystallization: As the solution cools, pure crystals of this compound should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

This protocol is a starting point for developing a specific method for this compound, based on methods for similar compounds.[3][5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start with a low percentage of acetonitrile and increase over the course of the run.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 0.2-0.3 mg/mL).[3]

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a small volume of the sample (e.g., 2-10 µL).

    • Run the gradient method.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 270 nm).[5]

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The purity can be estimated by the relative peak areas.

Impurity Identification and Removal Workflow

start Crude 3-Acetyl-2-pyridinecarboxylic Acid Sample purity_assessment Purity Assessment (e.g., HPLC, TLC) start->purity_assessment decision Purity Acceptable? purity_assessment->decision purification Purification Required decision->purification No end_pure Pure Product decision->end_pure Yes recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography recrystallization->purity_assessment Re-assess Purity chromatography->purity_assessment Re-assess Purity end_further_processing Further Processing/ Characterization end_pure->end_further_processing

Caption: Workflow for the identification and removal of impurities.

References

Technical Support Center: Synthesis of 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetyl-2-pyridinecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues that may lead to low yields or failed reactions during the synthesis of this compound. A plausible and commonly employed synthetic strategy involves a two-step process: the synthesis of a 3-acetyl-2-methylquinoline precursor via the Doebner-von Miller reaction, followed by its oxidation to the target molecule.

Q1: My Doebner-von Miller reaction to synthesize the 3-acetyl-2-methylquinoline precursor resulted in a low yield or a dark, tarry mixture. What went wrong?

A1: Low yields and tar formation are common challenges in the Doebner-von Miller reaction. The primary cause is often the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound. Here are several factors to consider and troubleshoot:

  • Reaction Temperature: The reaction is often exothermic. If the temperature is not controlled, especially during the addition of reagents, it can lead to uncontrolled polymerization.

    • Recommendation: Maintain a steady reaction temperature, as specified in the protocol. Use an ice bath to cool the reaction vessel if necessary, particularly during the initial mixing of reactants.

  • Rate of Reagent Addition: Adding the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed in situ from acetaldehyde) too quickly can localize heat and increase the rate of polymerization.

    • Recommendation: Add the α,β-unsaturated carbonyl compound or its precursor dropwise over an extended period to the heated acidic solution of the aniline derivative.

  • Acid Catalyst: The type and concentration of the acid catalyst are critical. An inappropriate acid or concentration can promote side reactions.[1]

    • Recommendation: Use the specified acid catalyst and concentration. Common catalysts include hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride.[1][2] Ensure the acid is not too dilute.

  • Purity of Reagents: Impurities in the starting materials, especially the aniline or the aldehyde, can lead to side reactions and discoloration.

    • Recommendation: Use freshly distilled or purified reagents.

Q2: The oxidation of my 3-acetyl-2-methylquinoline precursor to this compound is incomplete, or I am observing the formation of byproducts. What are the likely causes?

A2: Incomplete oxidation or the formation of byproducts can stem from several factors related to the oxidizing agent and reaction conditions.

  • Oxidizing Agent: The choice and amount of oxidizing agent are crucial. Common oxidants for converting alkyl side chains on aromatic rings to carboxylic acids include potassium permanganate (KMnO₄), nitric acid, or selenium dioxide.

    • Recommendation: Ensure the correct stoichiometry of the oxidizing agent is used. An insufficient amount will lead to incomplete reaction, while a large excess might lead to over-oxidation or degradation of the product.

  • Reaction Temperature and Time: Oxidation reactions are often sensitive to temperature.

    • Recommendation: Follow the recommended temperature profile. A temperature that is too low may result in a sluggish or incomplete reaction. Conversely, a temperature that is too high can lead to decarboxylation of the desired product or other side reactions. Ensure the reaction is allowed to proceed for the specified duration.

  • pH of the Reaction Mixture: For oxidations using reagents like KMnO₄, the pH of the medium (acidic, neutral, or basic) can significantly influence the reaction pathway and product distribution.

    • Recommendation: Carefully control the pH of the reaction mixture as per the protocol.

  • Product Isolation: The work-up procedure is critical for isolating the carboxylic acid product.

    • Recommendation: The product is often soluble in the aqueous reaction mixture as a salt. Acidification is typically required to precipitate the free carboxylic acid. Ensure the pH is adjusted correctly to achieve maximum precipitation.

Frequently Asked Questions (FAQs)

Q: Can I synthesize this compound by directly performing a Friedel-Crafts acylation on 2-pyridinecarboxylic acid?

A: No, this approach is generally not feasible. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the basic nitrogen atom of the pyridine ring, forming a positively charged complex that further deactivates the ring.

Q: What are some common side reactions to be aware of during the synthesis?

A: Besides the tar formation in the Doebner-von Miller step, other potential side reactions include:

  • Formation of isomers: In some quinoline syntheses, regioisomers can be formed depending on the substitution pattern of the aniline.[2]

  • Decarboxylation: During the oxidation step, harsh conditions (e.g., high temperature) can lead to the loss of the carboxylic acid group, resulting in the formation of 3-acetylpyridine.

  • Incomplete cyclization: In the Doebner-von Miller reaction, if the cyclization step is not complete, you may isolate intermediates such as anilino-ketones.

Q: How can I purify the final product, this compound?

A: Purification typically involves the following steps:

  • Precipitation: After the oxidation reaction, the product is usually in a basic or acidic aqueous solution. Careful neutralization or acidification to the isoelectric point will precipitate the crude product.

  • Filtration and Washing: The precipitated solid should be filtered and washed with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid).

  • Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel using an appropriate solvent system can be employed.

Data Presentation

Table 1: Comparison of Conditions in Doebner-von Miller Type Syntheses of Substituted Quinolines.

Starting Anilineα,β-Unsaturated Carbonyl PrecursorAcid Catalyst(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
3-AcetylanilineCrotonaldehydeHCl, ZnCl₂100465[2]
AnilineAcetaldehydeHClReflux7Not specified[1]
4-IsopropylanilinePulegonep-Toluenesulfonic acidNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Acetyl-2-methylquinoline (Doebner-von Miller Reaction)

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of 3'-aminoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Reagent Addition: While stirring the aniline solution, slowly add acetaldehyde (2-3 equivalents) dropwise. The reaction is exothermic and should be controlled with an ice bath.

  • Cyclization: After the addition of acetaldehyde is complete, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution. The product will precipitate as a solid.

  • Purification: Filter the crude product, wash it with water, and dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Oxidation of 3-Acetyl-2-methylquinoline to this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-2-methylquinoline (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water. The addition should be done portion-wise to control the exothermic reaction.

  • Reaction: Heat the reaction mixture gently (e.g., 50-60 °C) for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide. Wash the filter cake with a small amount of hot water.

  • Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and carefully acidify with an acid (e.g., hydrochloric acid or sulfuric acid) until the product precipitates.

  • Purification: Filter the precipitated this compound, wash with cold water, and dry. The product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Doebner-von Miller Reaction cluster_step2 Step 2: Oxidation start1 3'-Aminoacetophenone + Acetaldehyde reagents1 HCl, ZnCl₂ start1->reagents1 product1 3-Acetyl-2-methylquinoline reagents1->product1 start2 3-Acetyl-2-methylquinoline product1->start2 Purification reagents2 KMnO₄, NaOH(aq) then H⁺ start2->reagents2 product2 This compound reagents2->product2 troubleshooting_dvm cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield / Tar in Doebner-von Miller Reaction cause1 High Reaction Temperature start->cause1 cause2 Rapid Reagent Addition start->cause2 cause3 Incorrect Acid Catalyst/Concentration start->cause3 cause4 Impure Reagents start->cause4 sol1 Use ice bath, maintain steady temp. cause1->sol1 sol2 Add aldehyde dropwise cause2->sol2 sol3 Verify acid type and concentration cause3->sol3 sol4 Purify/distill starting materials cause4->sol4

References

Technical Support Center: Purification of 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 3-Acetyl-2-pyridinecarboxylic acid by recrystallization. It includes troubleshooting guides, frequently asked questions, and experimental protocols to address common challenges encountered during the purification process.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. This compound is a polar molecule and is expected to be soluble in polar solvents. If you are using a non-polar solvent, switch to a more polar one such as water, ethanol, or methanol. If the compound still does not dissolve, you may be using too little solvent. Add the solvent in small portions to the heated mixture until the solid dissolves completely. It is also possible that your crude product contains insoluble impurities. If a small amount of solid material remains after adding a significant amount of boiling solvent, it is likely an impurity that can be removed by hot filtration.

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue with impure compounds, as impurities can depress the melting point. To resolve this, try the following:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool slowly.

  • Lower the Cooling Temperature: If the oiling out persists, you can try to induce crystallization at a lower temperature by placing the flask in an ice bath once the solution has cooled to room temperature.

  • Change the Solvent: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point.

  • Use a Solvent Mixture: A mixture of two miscible solvents, one in which the compound is soluble and one in which it is insoluble, can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q3: No crystals have formed after cooling the solution to room temperature. What is the next step?

A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1]

    • Seeding: Add a tiny crystal of the crude this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.

  • Reduce the Volume of Solvent: If crystallization cannot be induced, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.

  • Cool in an Ice Bath: Further cooling the solution in an ice bath will decrease the solubility of your compound and may promote crystallization.

Q4: The recrystallization yield is very low. What are the possible reasons?

A4: A low yield can be caused by several factors:

  • Using too much solvent: This is the most common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure the funnel is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath can help maximize the yield.

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using a solvent at room temperature or one in which the compound is highly soluble will dissolve some of your product.

Q5: The purified compound is still colored. How can I remove colored impurities?

A5: If the solution is colored after dissolving the crude product, this indicates the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the surface of the charcoal. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal. Be aware that adding too much charcoal can also adsorb some of your desired product, leading to a lower yield.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a summary of the solubility of its parent compound, nicotinic acid (3-pyridinecarboxylic acid), and a qualitative assessment for this compound based on its chemical structure. This information can guide the initial selection of a suitable recrystallization solvent.

SolventChemical FormulaBoiling Point (°C)Solubility of Nicotinic Acid ( g/100 mL)Predicted Solubility of this compound
WaterH₂O1001.8 at 25 °CSoluble, especially when hot
EthanolC₂H₅OH78SolubleSoluble
MethanolCH₃OH65SolubleSoluble
AcetoneC₃H₆O56Slightly SolubleLikely Soluble
Ethyl AcetateC₄H₈O₂77Slightly SolubleLikely Moderately Soluble
ChloroformCHCl₃61Slightly SolubleLikely Slightly Soluble
Diethyl Ether(C₂H₅)₂O35InsolubleLikely Insoluble

Note: The solubility of nicotinic acid is provided as a reference. The actual solubility of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Purification by Acid-Base Precipitation

This method is based on a documented procedure for the purification of 2-acetylnicotinic acid.

  • Dissolution in Base: Dissolve the crude this compound in a 4% aqueous solution of sodium hydroxide with stirring.

  • Acidification: Cool the solution in an ice bath and acidify to a pH of 2 by the dropwise addition of dilute hydrochloric acid. The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold water, followed by a small amount of cold chloroform and then diethyl ether to aid in drying.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. The reported melting point of the purified product is 125-126 °C.

Protocol 2: General Procedure for Recrystallization from an Organic Solvent

This protocol outlines the steps for developing a recrystallization procedure when a suitable solvent has not been predetermined.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a few drops of the solvent to be tested and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. A good solvent will dissolve the compound when hot.

    • If the compound dissolves, allow the solution to cool slowly to room temperature and then in an ice bath. A suitable solvent will result in the formation of crystals.

    • Test a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone).

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions and heat the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution for a few minutes.

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals to a constant weight.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes no_crystals No crystals form crystals_form->no_crystals No oiling_out Compound oils out crystals_form->oiling_out Oils out low_yield Low yield? collect->low_yield induce Induce crystallization (scratch/seed) no_crystals->induce still_no_crystals Still no crystals? induce->still_no_crystals still_no_crystals->collect No, crystals form reduce_solvent Reduce solvent volume still_no_crystals->reduce_solvent Yes reduce_solvent->cool reheat Reheat and add more solvent oiling_out->reheat reheat->cool change_solvent Change solvent reheat->change_solvent troubleshoot_yield Check for: - Too much solvent - Premature crystallization - Incomplete cooling low_yield->troubleshoot_yield Yes colored_product Product is colored? low_yield->colored_product No end Pure Product troubleshoot_yield->end charcoal Use activated charcoal before filtration colored_product->charcoal Yes colored_product->end No charcoal->dissolve G cluster_compound This compound Properties cluster_solvent Solvent Properties cluster_outcome Predicted Solubility compound Polar molecule - Carboxylic acid group - Acetyl group - Pyridine ring polar_protic Polar Protic Solvents (e.g., Water, Ethanol) compound->polar_protic High affinity due to H-bonding polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) compound->polar_aprotic Moderate affinity nonpolar Non-polar Solvents (e.g., Hexane, Toluene) compound->nonpolar Low affinity ('like dissolves like') high_sol High Solubility polar_protic->high_sol moderate_sol Good for Recrystallization (Soluble hot, insoluble cold) polar_aprotic->moderate_sol low_sol Low/No Solubility nonpolar->low_sol

References

stability issues of 3-Acetyl-2-pyridinecarboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Acetyl-2-pyridinecarboxylic acid. The information is compiled from general knowledge of pyridinecarboxylic acids and related compounds, as specific stability data for this compound is limited in publicly available literature. Researchers are advised to validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound include susceptibility to decarboxylation at elevated temperatures, potential for photodegradation, and pH-dependent effects on solubility and degradation. Like other pyridinecarboxylic acids, its stability can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents.

Q2: How should I store solid this compound?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Room temperature storage is generally acceptable.[1][3] It is important to protect it from moisture and incompatible materials such as strong oxidizing agents, reducing agents, strong acids, and strong bases.[1]

Q3: What are the best practices for storing solutions of this compound?

A3: For optimal stability in solution, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at low temperatures (e.g., 2-8°C or frozen at -20°C) and protected from light. The choice of solvent and buffer system is critical and should be selected based on the experimental requirements and the pH of maximum stability (which may need to be determined empirically). Avoid repeated freeze-thaw cycles.

Q4: How does pH affect the stability of this compound?

A4: The stability of pyridinecarboxylic acids can be significantly influenced by pH.[4] The molecule contains both a carboxylic acid and a pyridine ring, which can be protonated or deprotonated depending on the pH. This can affect not only its solubility but also its susceptibility to hydrolysis or other degradation pathways. Extreme pH values (both acidic and basic) may lead to increased degradation.[4] It is advisable to determine the optimal pH range for your specific application through stability studies.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways are not extensively documented, potential degradation could occur through several mechanisms based on related compounds:

  • Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation (loss of CO2) upon heating.[5]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to degradation. Some pyridinedicarboxylic acids are known to be degraded by sunlight after initial metabolic oxidation.[6][7]

  • Oxidative Degradation: The presence of oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products.

  • Hydrolysis: Although the acetyl and carboxylic acid groups are generally stable, extreme pH and temperature conditions could potentially lead to hydrolysis, though this is less common for the core structure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of the compound in stock or working solutions.Prepare fresh solutions for each experiment. If using stored solutions, perform a purity check (e.g., by HPLC) before use. Store stock solutions in single-use aliquots at ≤ -20°C.[8]
Change in color of the solid or solution. This may indicate oxidative degradation or the formation of impurities.Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the compound and its solutions protected from light.
Precipitation of the compound in solution. The pH of the solution may be near the isoelectric point of the molecule, where its solubility is at a minimum.Determine the isoelectric point and adjust the pH of your buffer to be sufficiently above or below this point to maintain solubility. Consider the use of a co-solvent if compatible with your experiment.[4]
Loss of biological activity. Chemical degradation leading to inactive products.Confirm the identity and purity of your stock compound using analytical methods (e.g., LC-MS, NMR). Re-evaluate storage and handling procedures.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method, such as HPLC.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Thermal Stress (Solid): Place a small amount of the solid compound in an oven at a controlled elevated temperature (e.g., 60°C).

    • Thermal Stress (Solution): Incubate a vial of the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution of the compound to a UV lamp or direct sunlight. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation and Sampling:

    • Incubate the stressed samples for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to an unstressed control to identify degradation peaks.

Example HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C.

Note: This method is a starting point and will require optimization for your specific application.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound in Solution at 40°C
pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 72h (µg/mL)% Degradation after 72h
2.0100.095.288.511.5
4.0100.098.195.34.7
7.0100.099.598.81.2
9.0100.097.493.16.9
12.0100.090.379.620.4
Table 2: Hypothetical Photostability Data for this compound in Solution (pH 7.0) at 25°C
ConditionInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Degradation after 8h
Exposed to UV Light100.082.317.7
Protected from Light (Control)100.099.80.2

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress_Samples Incubate Incubate under Stress Conditions Stress_Samples->Incubate Sample Sample at Time Points (0, 2, 6, 12, 24h) Incubate->Sample Neutralize Neutralize & Dilute Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Compare to Control & Quantify Degradation HPLC->Data

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_decarboxylation Thermal Stress cluster_photodegradation Light Exposure cluster_oxidation Oxidative Stress Parent This compound Decarboxylated 3-Acetylpyridine + CO2 Parent->Decarboxylated Heat Photoproducts Various Photodegradation Products Parent->Photoproducts hv Oxidized N-oxide or other oxidation products Parent->Oxidized [O]

Caption: Potential degradation pathways.

References

challenges in the scale-up synthesis of 3-Acetyl-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetyl-2-pyridinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: While multiple synthetic pathways can be envisioned, the most commonly explored routes in laboratory setting, which present distinct scale-up challenges, include:

  • Route A: Oxidation of 3-Acetyl-2-methylpyridine. This is a direct approach but can be challenging due to the stability of the pyridine ring and potential for over-oxidation.

  • Route B: Hydrolysis of 3-Acetyl-2-cyanopyridine. This route offers good selectivity but the hydrolysis of the nitrile group can require harsh conditions, and the starting cyanopyridine may not be readily available.

  • Route C: Grignard Reaction on a Pyridine-2-carboxylate derivative. This involves the reaction of a suitable pyridine-2-carboxylate ester with a methylmagnesium halide, followed by oxidation of the resulting alcohol. This multi-step process requires careful control of reaction conditions.

Q2: Why am I observing low yields during the scale-up of the oxidation of 3-Acetyl-2-methylpyridine?

A2: Low yields in this oxidation are often attributed to several factors during scale-up. Incomplete conversion is a common issue. The reaction may stall due to catalyst deactivation or insufficient oxidant.[1] Additionally, side reactions, such as over-oxidation to form pyridine-2,3-dicarboxylic acid, can significantly reduce the yield of the desired product. On a larger scale, mass and heat transfer limitations can lead to localized "hot spots," promoting degradation of both starting material and product.

Q3: What are the critical parameters to control during the hydrolysis of 3-Acetyl-2-cyanopyridine?

A3: The hydrolysis of cyanopyridines is sensitive to temperature, pressure, and pH.[2][3][4] During scale-up, maintaining uniform heating is crucial to avoid runaway reactions, especially when using strong acids or bases. The concentration of the hydrolyzing agent (e.g., sodium hydroxide) must be carefully controlled to prevent unwanted side reactions, such as the hydrolysis of the acetyl group. Continuous processes under substantially adiabatic conditions have been explored for similar hydrolyses to achieve high production rates and selectivities.[2]

Q4: I am facing issues with product isolation and purification. What are the recommended procedures?

A4: this compound is an amphoteric molecule, which can make its isolation challenging. Crystallization is a common purification method, but designing a suitable crystallizer for large volumes can be difficult.[5] Key factors to consider are solvent selection, cooling rate, and pH adjustment to reach the isoelectric point of the molecule, where its solubility is at a minimum. Washing the crude product with appropriate solvents to remove unreacted starting materials and byproducts is also critical.

Troubleshooting Guides

Problem 1: Low Yield and Purity in the Oxidation of 3-Acetyl-2-methylpyridine

Symptoms:

  • Final product yield is significantly lower than in lab-scale experiments.

  • Presence of significant amounts of starting material and/or pyridine-2,3-dicarboxylic acid in the final product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate Mixing Improve agitation to ensure uniform distribution of the oxidant and catalyst. On a larger scale, the type of impeller and mixing speed are critical parameters.
Poor Temperature Control Implement a more robust temperature control system. For exothermic reactions, ensure the cooling capacity of the reactor is sufficient. Gradual addition of the oxidant can also help manage the exotherm.
Catalyst Deactivation Screen different catalysts and optimize catalyst loading.[1] Ensure the catalyst is not being poisoned by impurities in the starting material or solvent.
Sub-optimal Reaction Time Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Extend the reaction time if the conversion of the starting material is incomplete.
Incorrect Stoichiometry Carefully control the stoichiometry of the oxidant. A slight excess may be required for complete conversion, but a large excess can lead to over-oxidation.
Problem 2: Incomplete Hydrolysis or Side Product Formation during Hydrolysis of 3-Acetyl-2-cyanopyridine

Symptoms:

  • Significant amount of 3-acetyl-2-pyridinecarboxamide intermediate remains in the product.

  • Formation of 2-pyridinecarboxylic acid due to loss of the acetyl group.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Increase the reaction temperature or prolong the reaction time. Kinetic studies of similar cyanopyridine hydrolyses show a strong temperature dependence.[3][4]
Inappropriate Concentration of Acid/Base Optimize the concentration of the hydrolyzing agent. Higher concentrations can accelerate the reaction but may also promote side reactions. A stepwise addition of the acid or base might be beneficial.
Poor Solubility of Intermediate The intermediate amide may precipitate out of the solution, slowing down the second hydrolysis step. Consider using a co-solvent to improve solubility.
Harsh Reaction Conditions If deacetylation is a major issue, explore milder reaction conditions, such as enzymatic hydrolysis or using a weaker base with a longer reaction time.

Experimental Protocols

Example Protocol: Oxidation of 3-Acetyl-2-methylpyridine

This is a representative protocol and should be optimized for specific equipment and scale.

  • Charge Reactor: Charge a suitable reactor with 3-Acetyl-2-methylpyridine and an appropriate solvent (e.g., water or acetic acid).

  • Add Catalyst: Add the oxidation catalyst (e.g., a vanadium or manganese-based catalyst).

  • Heat: Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with vigorous stirring.

  • Add Oxidant: Slowly add the oxidant (e.g., hydrogen peroxide, nitric acid) over a period of 2-4 hours, carefully monitoring the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and adjust the pH to precipitate the crude product.

  • Isolation and Purification: Filter the crude product, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Pyridine Carboxylic Acid Synthesis

ParameterOxidation of Methyl-pyridines[6]Hydrolysis of 3-Cyanopyridine[2]
Temperature 75 - 300 °C60 - 200 °C (initiation)
Pressure Atmospheric to super-atmospheric3 - 20 bars
Catalyst/Reagent Nitric acid/Sulfuric acid, HalogensAlkali metal hydroxide, Ammonia
Typical Yields Variable, can be low without optimizationHigh (with continuous processing)
Key Challenges High temperature and pressure, over-oxidationRunaway reactions, amide intermediate

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start charge_reactor Charge Reactor with 3-Acetyl-2-methylpyridine and Solvent start->charge_reactor add_catalyst Add Oxidation Catalyst charge_reactor->add_catalyst heat_mixture Heat to Reaction Temperature add_catalyst->heat_mixture add_oxidant Slowly Add Oxidant heat_mixture->add_oxidant monitor_reaction Monitor Reaction (HPLC) add_oxidant->monitor_reaction monitor_reaction->add_oxidant Incomplete cool_down Cool Reaction Mixture monitor_reaction->cool_down Reaction Complete ph_adjustment pH Adjustment to Precipitate cool_down->ph_adjustment filter_product Filter Crude Product ph_adjustment->filter_product recrystallize Recrystallize filter_product->recrystallize end Final Product recrystallize->end

Caption: Experimental workflow for the oxidation of 3-Acetyl-2-methylpyridine.

troubleshooting_logic start Low Yield or Purity in Final Product check_conversion Check Conversion of Starting Material (IPC) start->check_conversion check_purity Analyze Impurity Profile (HPLC/MS) start->check_purity incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low high_impurities High Level of Impurities check_purity->high_impurities High optimize_time_temp Increase Reaction Time / Temperature incomplete_conversion->optimize_time_temp optimize_catalyst Optimize Catalyst Loading / Type incomplete_conversion->optimize_catalyst improve_mixing Improve Agitation incomplete_conversion->improve_mixing adjust_stoichiometry Adjust Reagent Stoichiometry high_impurities->adjust_stoichiometry optimize_purification Optimize Crystallization / Work-up high_impurities->optimize_purification investigate_side_reactions Investigate Side Reactions high_impurities->investigate_side_reactions

Caption: Troubleshooting decision tree for low yield and purity issues.

References

improving the purity of 3-Acetyl-2-pyridinecarboxylic acid for analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetyl-2-pyridinecarboxylic acid. The focus is on improving the purity of this compound to meet analytical standard requirements.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities can originate from the synthetic route and subsequent storage. While a specific analysis of all commercial batches is not feasible, potential impurities can be inferred from related synthesis processes. These may include:

  • Starting materials: Unreacted precursors from the synthesis, such as derivatives of nicotinic acid (3-pyridinecarboxylic acid).

  • Side products: Decarboxylation of the main compound can lead to the formation of acetylpyridine isomers.[1][2]

  • Residual solvents: Solvents used during synthesis and purification.

  • Related isomers: Other isomers of acetyl-pyridinecarboxylic acid that may form during synthesis.

Q2: What is a suitable method for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound. A reversed-phase method using a C18 column is a good starting point. Due to the polar and ionizable nature of the molecule, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can also provide excellent separation of the main compound from its polar and ionic impurities.[3][4]

Q3: Which purification techniques are most effective for achieving high-purity this compound?

A3: For achieving analytical standard purity, a combination of techniques is often optimal.

  • Recrystallization: This is a fundamental and effective technique for removing impurities with different solubility profiles.[5][6]

  • Preparative Chromatography: For removing impurities that are structurally very similar to the target compound, preparative HPLC can be employed.

  • Acid-Base Extraction: This can be used to separate the acidic target compound from neutral or basic impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The initial purity of the synthesized this compound is below the desired specification for an analytical standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion.Increased yield of the desired product and reduced starting material in the crude product.
Side Reactions Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of byproducts.Higher purity of the crude product before purification.
Ineffective Work-up Employ an appropriate aqueous work-up, potentially including an acid-base extraction to isolate the carboxylic acid.Removal of non-acidic impurities.
Issue 2: Impurities Remain After Recrystallization

Problem: After performing recrystallization, certain impurities are still detected by HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice The chosen solvent may have similar solubility for the compound and the impurity. Screen a variety of solvents with different polarities. Based on the solubility of the related picolinic acid, solvents like ethanol, water, or acetonitrile, or mixtures thereof, could be good starting points.[7]A solvent system where the target compound is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurity remains in solution upon cooling.
Crystallization Occurred Too Quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]Formation of larger, more well-defined crystals with higher purity.
Co-crystallization of Impurities If an impurity is structurally very similar, it may co-crystallize. In this case, a different purification technique, such as preparative chromatography, may be necessary.Separation of the target compound from structurally similar impurities.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC

This protocol outlines a general method for the purity analysis of this compound, which can be optimized for specific instrumentation and impurity profiles.

Instrumentation and Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm[8] or Primesep 100 (mixed-mode)[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[8][9]
Gradient 0-5 min: 5% B5-25 min: 5-50% B25-30 min: 50% B30-31 min: 50-5% B31-35 min: 5% B
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C[8]
Detection UV at 254 nm[8]
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as described in the table. Degas the solvents before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to the desired concentration.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient program.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak to determine the purity.

Protocol 2: Purification by Recrystallization

This is a general procedure that should be optimized by testing different solvents.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_analysis Final Analysis & Standard Crude Crude this compound Initial_Purity Initial Purity Analysis (HPLC) Crude->Initial_Purity Sample Recrystallization Recrystallization Initial_Purity->Recrystallization < 99% Pure Prep_Chromatography Preparative Chromatography Initial_Purity->Prep_Chromatography Complex Impurity Profile Analytical_Standard High-Purity Analytical Standard Initial_Purity->Analytical_Standard > 99.5% Pure Final_Purity Final Purity Analysis (HPLC) Recrystallization->Final_Purity Purified Sample Prep_Chromatography->Final_Purity Purified Fractions Final_Purity->Recrystallization Re-purify if needed Final_Purity->Analytical_Standard Meets Specification

Caption: Workflow for the purification and analysis of this compound.

HPLC_Troubleshooting Start HPLC Purity Analysis Problem Poor Peak Shape or Resolution? Start->Problem Solution1 Adjust Mobile Phase pH Problem->Solution1 Yes End Achieved Good Separation Problem->End No Solution2 Optimize Gradient Solution1->Solution2 Solution3 Try a Different Column (e.g., Mixed-Mode) Solution2->Solution3 Solution3->End

Caption: Troubleshooting logic for HPLC method development.

References

avoiding side reactions in the synthesis of 3-Acetyl-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-Acetyl-2-pyridinecarboxylic Acid (also known as 2-Acetylnicotinic acid).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing this compound are:

  • Acetylation and Deoxygenation of Nicotinic Acid N-oxide: This is a widely used two-step process. Nicotinic acid N-oxide is first acetylated using acetic anhydride, followed by a deoxygenation step to yield the final product.[1][2]

  • Ozonolysis of 8-Methylquinoline: This method involves the oxidative cleavage of 8-methylquinoline using ozone to form this compound.[3][4]

  • Hydrogenation of 2-Acetylnicotinic Acid N-oxide: If the N-oxide of the final product is available, it can be deoxygenated via hydrogenation to yield this compound.[5]

Q2: I am seeing a low yield in my reaction starting from Nicotinic Acid N-oxide. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete Acetylation: Ensure that the reaction with acetic anhydride goes to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Inefficient Deoxygenation: The deoxygenation step is critical. If using catalytic hydrogenation (Pd/C), ensure the catalyst is active and the hydrogen pressure is adequate.[2][3] When using older methods with phosphorus halides (PBr₃ or PCl₃), ensure anhydrous conditions are maintained.[2]

  • Product Degradation: this compound, like other pyridinecarboxylic acids, can be susceptible to decarboxylation at elevated temperatures.[6][7] Avoid excessive heating during workup and purification.

  • Suboptimal pH during Workup: The final product is amphoteric. Careful pH adjustment is necessary during the workup to ensure efficient precipitation and isolation of the product. The pH is typically adjusted to the isoelectric point of the molecule.

Q3: My final product is contaminated with an impurity that has a similar polarity. What could it be and how can I remove it?

A3: A common impurity is the corresponding N-oxide of the product, resulting from incomplete deoxygenation.[1] To remove this, you can repeat the deoxygenation step. Alternatively, careful column chromatography or recrystallization may be effective. The choice of solvent for recrystallization is crucial and may require some experimentation.

Q4: Are there any environmentally friendly alternatives to using phosphorus halides for deoxygenation?

A4: Yes, a significant improvement in the synthesis is the use of palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere for the deoxygenation step.[2][3] This method is more environmentally friendly and avoids the use of harsh and corrosive phosphorus halides.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents (e.g., old acetic anhydride, deactivated Pd/C catalyst).Use fresh acetic anhydride. For catalytic hydrogenation, use a fresh batch of Pd/C catalyst or test the activity of the current batch.
Incorrect reaction temperature or time.Optimize reaction conditions. Monitor the reaction progress to determine the optimal time. For the acetylation step, reflux conditions are typically used.[2]
Presence of Starting Material (Nicotinic Acid N-oxide) in Product Incomplete acetylation or deoxygenation.Ensure sufficient reaction time and appropriate temperature for the acetylation step. For deoxygenation, ensure the catalyst is active and the reaction is run for a sufficient duration under adequate hydrogen pressure.[2][3]
Formation of a Tar-like Substance Polymerization or decomposition at high temperatures.Avoid excessive heating, especially during the removal of solvents. Consider using a lower boiling point solvent if possible.
Product Decarboxylation (Loss of -COOH group) Excessive heat during reaction or workup. Pyridinecarboxylic acids are prone to decarboxylation.[6][7][8]Maintain careful temperature control. Use vacuum distillation at lower temperatures for solvent removal.
Difficulty in Product Isolation Incorrect pH during workup.Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. This is typically in the acidic range (pH 2-3).[3]
Product is soluble in the workup solvent.If extracting the product, use a suitable organic solvent. If precipitating from an aqueous solution, ensure the volume is not excessively large.

Experimental Protocols

Method 1: Synthesis from Nicotinic Acid N-oxide via Catalytic Hydrogenation

This method is an improved, more environmentally friendly process.[2][3]

Step 1: Acetylation of Nicotinic Acid N-oxide

  • To a round-bottom flask, add nicotinic acid N-oxide and acetic anhydride.

  • Heat the mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • After the reaction is complete, cool the mixture and carefully quench any remaining acetic anhydride.

Step 2: Deoxygenation

  • Dissolve the crude product from Step 1 in a suitable alcohol solvent (e.g., methanol).

  • Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

Step 3: Purification

  • Concentrate the filtrate under reduced pressure.

  • Treat the residue with an alkaline aqueous solution (e.g., 4% NaOH) and stir.[3]

  • Adjust the pH of the solution to 2-3 with an acidic aqueous solution (e.g., HCl).[3]

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, and dry to obtain this compound.

Quantitative Data Summary
Synthetic Method Starting Material Key Reagents Yield Reference
Ozonolysis8-MethylquinolineO₃, H₂SO₄, NaOH70%[4]
Acetylation & DeoxygenationNicotinic Acid N-oxideAcetic anhydride, Pd/C, H₂93.4%[3]

Visual Guides

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_deoxygenation Step 2: Deoxygenation cluster_purification Step 3: Purification A Nicotinic Acid N-oxide C Reflux A->C B Acetic Anhydride B->C D Crude Acetylated Intermediate C->D F Hydrogenation D->F E Pd/C, H₂ E->F G Crude Product Solution F->G H Filter (remove catalyst) G->H I Concentrate H->I J Alkaline/Acidic Workup (pH adjustment) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Side_Reactions Start Desired Synthesis Path DesiredProduct This compound Start->DesiredProduct Successful Reaction SideProduct1 Incomplete Deoxygenation (N-oxide impurity) Start->SideProduct1 Potential Pitfall SideProduct2 Decarboxylation (Loss of CO₂) DesiredProduct->SideProduct2 High Temperature

Caption: Potential side reactions in the synthesis process.

References

troubleshooting crystallization of 3-Acetyl-2-pyridinecarboxylic acid from solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 3-Acetyl-2-pyridinecarboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound?

This compound is a derivative of pyridine carboxylic acid. While specific data for this compound is limited, its isomers and related compounds are typically white to off-white solids. Pyridine carboxylic acids, in general, can be more challenging to crystallize than their non-heteroaromatic counterparts.

Q2: Which solvents are suitable for the crystallization of this compound?

A systematic solvent screening is crucial for successful crystallization. Based on the properties of similar compounds like picolinic acid (2-pyridinecarboxylic acid), a range of polar solvents should be investigated. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.

Troubleshooting Guide

Issue 1: this compound Fails to Crystallize from Solution

Symptoms: After dissolving the compound in a hot solvent and allowing it to cool, no crystals form, and the solution remains clear.

Possible Causes & Solutions:

  • Solution is not saturated: The concentration of the compound may be too low.

    • Solution: Try evaporating some of the solvent to increase the concentration. If using a mixed solvent system, you can add more of the "anti-solvent" (the solvent in which the compound is less soluble).

  • Supersaturation: The solution may be supersaturated, a state where the compound is dissolved at a concentration higher than its normal saturation point.

    • Solution 1: Induce Crystallization. This can be achieved by:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for further crystal growth.

    • Solution 2: Further Cooling. Cool the solution in an ice bath to further decrease the solubility of the compound.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Instead of forming solid crystals, an oily layer separates from the solution upon cooling.

Possible Causes & Solutions:

  • High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.

    • Solution: Consider further purification of the crude material before crystallization, for example, by column chromatography.

  • Solution is too concentrated: The compound may be coming out of solution at a temperature above its melting point in the solvent mixture.

    • Solution: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution slightly. Allow it to cool more slowly.

  • Inappropriate solvent: The chosen solvent may not be suitable for crystallization.

    • Solution: Re-evaluate your solvent system. A different solvent or a mixed solvent system might be necessary.

Issue 3: Crystallization Occurs Too Rapidly, Yielding Fine Powder or Impure Crystals

Symptoms: Crystals form almost immediately upon cooling, often resulting in a fine powder or trapping impurities.

Possible Causes & Solutions:

  • Solution is too concentrated: A highly concentrated solution can lead to rapid precipitation rather than slow crystal growth.

    • Solution: Add a small amount of additional hot solvent to the heated solution before allowing it to cool.

  • Cooling is too fast: Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also slow down the cooling process.

Issue 4: Low Crystal Yield

Symptoms: The amount of recovered crystalline material is significantly lower than expected.

Possible Causes & Solutions:

  • Too much solvent was used: Using an excessive amount of solvent will result in a significant portion of the compound remaining in the mother liquor.

    • Solution: Before filtering, check for saturation by dipping a glass rod into the solution and allowing the solvent to evaporate. A significant solid residue indicates that the solution can be concentrated further by evaporation.

  • Premature crystallization during hot filtration: If a hot filtration step was used to remove insoluble impurities, some of the desired compound may have crystallized on the filter paper.

    • Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering the solution.

Data Presentation

Table 1: Analogous Solubility Data for Picolinic Acid (2-Pyridinecarboxylic Acid) at ~293 K

This table provides solubility data for a closely related isomer, which can serve as a starting point for solvent selection for this compound. Experimental verification is essential.

SolventTypeSolubility (g/kg of solvent)
WaterProtic, Polar~862.5
EthanolProtic, Polar~57.1
AcetonitrileAprotic, Polar~17.0

Data from Solubility and crystallization studies of a monocarboxylic derivative of pyridine, picolinic acid (2-pyridinecarboxylic acid)[1]

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general procedure and may require optimization for your specific sample and scale.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a candidate solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid. Use a boiling stick or magnetic stirring to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Mandatory Visualizations

TroubleshootingCrystallization start Start Crystallization Experiment dissolved Compound Dissolved in Hot Solvent start->dissolved cool Cool Solution dissolved->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out Yes no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal - Cool Further crystals_form->no_crystals No rapid_crystallization Is Crystallization Too Rapid? oiling_out->rapid_crystallization No oil_out Troubleshoot: - Reheat and Add More Solvent - Purify Crude Material - Change Solvent oiling_out->oil_out Yes low_yield Is the Yield Low? rapid_crystallization->low_yield No too_fast Troubleshoot: - Add More Solvent - Cool Slowly rapid_crystallization->too_fast Yes poor_yield Troubleshoot: - Concentrate Mother Liquor - Ensure Proper Hot Filtration low_yield->poor_yield Yes success Successful Crystallization low_yield->success No no_crystals->cool oil_out->cool too_fast->cool poor_yield->cool CrystallizationWorkflow start Start solvent_selection 1. Solvent Selection start->solvent_selection dissolution 2. Dissolution (in minimal hot solvent) solvent_selection->dissolution decolorization 3. Decolorization (optional, with charcoal) dissolution->decolorization hot_filtration 4. Hot Filtration (optional, remove impurities) decolorization->hot_filtration crystallization 5. Crystallization (slow cooling) hot_filtration->crystallization isolation 6. Isolation (vacuum filtration) crystallization->isolation washing 7. Washing (with cold solvent) isolation->washing drying 8. Drying washing->drying end Pure Crystals drying->end

References

Technical Support Center: Analytical Method Development for 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of 3-Acetyl-2-pyridinecarboxylic Acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

Table 1: Recommended Initial Solvents for Solubility Testing

Solvent Type Expected Solubility Notes
Water Protic, Polar Moderate to High The carboxylic acid and pyridine nitrogen can form hydrogen bonds.
Methanol Protic, Polar Moderate to High Similar polarity to water.
Ethanol Protic, Polar Moderate Lower polarity than methanol.
Acetonitrile Aprotic, Polar Low to Moderate Often used as a mobile phase component in HPLC.
Dimethyl Sulfoxide (DMSO) Aprotic, Polar High A strong polar aprotic solvent.

| Chloroform | Non-polar | Slightly Soluble | As indicated for the related compound Nicotinic acid.[1] |

Q2: What type of HPLC column is best suited for the analysis of this compound?

A2: For polar, ionizable compounds like pyridinecarboxylic acids, mixed-mode chromatography columns are often effective.[2][3] These columns utilize a combination of reversed-phase and ion-exchange retention mechanisms, providing enhanced selectivity for isomers and related compounds.[2][3] Columns such as Primesep 100, Primesep 200, or Coresep 100 have been successfully used for separating similar molecules.[2][3][4] A standard C18 column with an appropriate mobile phase modifier may also be a viable option.

Q3: My peak shape is poor (e.g., tailing or fronting). What should I do?

A3: Poor peak shape is a common issue. The workflow below outlines a systematic approach to troubleshooting this problem.

G cluster_troubleshooting Troubleshooting Poor Peak Shape start Poor Peak Shape Observed check_pH Is mobile phase pH appropriate? (Consider pKa of analyte) start->check_pH adjust_pH Adjust mobile phase pH (~2 units away from pKa) check_pH->adjust_pH No check_buffer Is buffer concentration adequate? (Typically 20-50 mM) check_pH->check_buffer Yes adjust_pH->check_buffer adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_column Is the column overloaded or degraded? check_buffer->check_column Yes adjust_buffer->check_column reduce_load Reduce injection volume/concentration check_column->reduce_load Overloaded replace_column Replace column check_column->replace_column Degraded check_interactions Consider secondary interactions with column silanols check_column->check_interactions Neither end Peak Shape Improved reduce_load->end replace_column->end add_modifier Add mobile phase modifier (e.g., triethylamine) check_interactions->add_modifier Yes check_interactions->end No add_modifier->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q4: How can I develop a stability-indicating method for this compound?

A4: A stability-indicating method is crucial for pharmaceutical development. The process involves subjecting the analyte to forced degradation under various stress conditions to identify potential degradation products and ensure the analytical method can separate them from the parent compound.

G cluster_workflow Stability-Indicating Method Development Workflow start Initiate Method Development forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation develop_method Develop Initial Separation Method (e.g., HPLC-UV) forced_degradation->develop_method analyze_samples Analyze Stressed Samples develop_method->analyze_samples check_resolution Are all degradants resolved from the parent peak? analyze_samples->check_resolution optimize_method Optimize Method (Gradient, pH, Column, etc.) check_resolution->optimize_method No validate_method Validate Method (ICH Guidelines) check_resolution->validate_method Yes optimize_method->analyze_samples final_method Final Stability-Indicating Method validate_method->final_method

Caption: Workflow for developing a stability-indicating analytical method.

For compounds with similar structures, oxidative degradation pathways have been observed.[5] It is also known that some active pharmaceutical ingredients can be unstable, presenting challenges in method development and validation.[6]

Troubleshooting Guides

Issue 1: Low UV Absorbance or Poor Sensitivity

  • Problem: The analyte signal is too low for accurate quantification.

  • Troubleshooting Steps:

    • Verify Wavelength: Determine the UV maximum absorbance (λmax) of this compound by scanning a standard solution with a UV-Vis spectrophotometer. Ensure the HPLC detector is set to this wavelength.

    • Increase Concentration: If possible, increase the concentration of the sample being injected.

    • Increase Injection Volume: Increase the volume of the sample injected onto the column, being careful not to cause column overload.

    • Consider Derivatization: For carboxylic acids, derivatization can be employed to introduce a chromophore that absorbs strongly in the UV-Vis region, thereby enhancing detection.[7]

Issue 2: Inconsistent Retention Times

  • Problem: The retention time of the analyte peak shifts between injections.

  • Troubleshooting Steps:

    • Check System Equilibration: Ensure the HPLC system is adequately equilibrated with the mobile phase before starting the analytical run.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to retention time shifts.

    • Column Temperature: Use a column oven to maintain a constant column temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Check the HPLC pump for pressure fluctuations, which may indicate a leak or a problem with the check valves.

Experimental Protocols

Protocol 1: Suggested Starting HPLC Method

This protocol is a general starting point based on methods for similar pyridinecarboxylic acids.[2][3][4] Optimization will be required.

  • Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% B

    • 17-18 min: 50% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.[4]

  • Injection Volume: 10 µL.

Table 2: HPLC Gradient Timetable

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
15.0 50 50
17.0 50 50
18.0 95 5

| 25.0 | 95 | 5 |

Protocol 2: Forced Degradation Study

  • Objective: To generate potential degradation products and assess the specificity of the analytical method.

  • Procedure:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60 °C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60 °C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60 °C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) for 24 hours.

    • After the specified time, neutralize the acid and base-stressed samples.

    • Analyze all samples by the developed HPLC method to check for the appearance of new peaks and the decrease in the parent peak area.

This technical support guide is intended to provide general guidance. Specific experimental conditions may need to be optimized based on the observed results.

References

Validation & Comparative

A Comparative Analysis of 3-Acetyl-2-Pyridinecarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on a pyridine ring can significantly influence the physicochemical properties and biological activities of a molecule. This guide provides a comparative analysis of 3-Acetyl-2-pyridinecarboxylic acid and its positional isomers, offering a valuable resource for researchers in medicinal chemistry and drug development. While direct comparative studies on the biological activities of these specific isomers are limited in publicly available literature, this guide consolidates the existing data on their physicochemical properties and discusses the general biological potential of this class of compounds.

Physicochemical Properties

The position of the acetyl and carboxylic acid groups on the pyridine ring impacts properties such as melting point, boiling point, and solubility. A summary of the available data for this compound and its isomers is presented below. It is important to note that all isomers share the same molecular formula (C8H7NO3) and molecular weight (165.15 g/mol ).

IsomerSystematic NameCAS NumberMelting Point (°C)Boiling Point (°C)Water Solubility
This compound 2-Acetylnicotinic acid89942-59-6126-127[1]--
4-Acetyl-2-pyridinecarboxylic acid 4-Acetylpicolinic acid135450-67-8 (ethyl ester)---
5-Acetyl-2-pyridinecarboxylic acid 5-Acetylpicolinic acid65184-39-6---
6-Acetyl-2-pyridinecarboxylic acid 6-Acetylpicolinic acid122637-39-2137[2][3]360.4±27.0 (Predicted)[2]Slightly soluble[2][3]

Data for 4-Acetyl-2-pyridinecarboxylic acid is for its ethyl ester derivative.[4][5]

Biological Activities: A General Overview

Pyridinecarboxylic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] While specific comparative data for the acetylated isomers is scarce, the general activities reported for this class of compounds include:

  • Enzyme Inhibition: Many pyridine carboxylic acid derivatives have been developed as potent enzyme inhibitors with applications in treating various diseases, including cancer, inflammation, and metabolic disorders.[7]

  • Antimicrobial Activity: Certain derivatives have shown promising activity against bacteria and fungi.[6] For instance, some piperidinothiosemicarbazone derivatives of pyridine carboxylic acids have exhibited significant tuberculostatic activity.[9]

  • Antiviral Activity: The pyridine carboxylic acid scaffold has been utilized in the development of antiviral agents, including protease inhibitors.[7]

  • CNS Activity: Some derivatives have been investigated for their potential effects on the central nervous system.[10]

The specific biological profile of each this compound isomer will be determined by the spatial arrangement of the acetyl and carboxylic acid groups, which influences their interaction with biological targets. Further experimental studies are required to elucidate the specific activities of each isomer.

Experimental Protocols

Representative Synthesis of an Acetylpyridine from a Pyridinecarboxylic Acid Ester

This protocol is based on the general method for the preparation of acetylpyridines by reacting a pyridinecarboxylic ester with acetic acid in the gas phase over a catalyst.[11]

Materials:

  • Appropriate isomer of pyridinecarboxylic acid ester (e.g., ethyl 2-pyridinecarboxylate)

  • Acetic acid

  • Catalyst: Titanium dioxide and an alkali or alkaline earth metal oxide supported on alumina-silica[11]

  • Tubular reactor

  • Inert gas (e.g., Nitrogen)

  • Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure:

  • Catalyst Preparation: Prepare the catalyst as described in the literature, ensuring a high surface area and appropriate porosity.[11]

  • Reaction Setup: Pack the tubular reactor with the prepared catalyst. Heat the reactor to the desired reaction temperature (e.g., 410 °C) under a flow of inert gas.[11]

  • Reaction Execution: A mixture of the pyridinecarboxylic acid ester and acetic acid is vaporized and passed through the heated catalyst bed. The flow rate and ratio of reactants should be optimized for maximum conversion.[11]

  • Product Collection: The reaction products are cooled and collected. The collected mixture will contain the desired acetylpyridine, unreacted starting materials, and byproducts.

  • Purification: The desired acetylpyridine product is isolated and purified from the reaction mixture using standard techniques such as distillation or column chromatography.

  • Carboxylic Acid Formation: If the starting material was an ester, the resulting acetylpyridine ester can be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.

Visualizations

Workflow for In Vitro Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory activity of the synthesized compounds against a specific enzyme, a common practice in drug discovery based on this scaffold.

G General Workflow for In Vitro Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Series Reaction_Setup Incubate Enzyme with Compound Compound_Prep->Reaction_Setup Enzyme_Prep Enzyme Preparation Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation Reaction_Start Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Start Reaction_Setup->Reaction_Start Reaction_Stop Stop Reaction at Timed Intervals Reaction_Start->Reaction_Stop Signal_Detection Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction_Stop->Signal_Detection Data_Analysis Calculate Percent Inhibition Signal_Detection->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: A generalized workflow for determining the in vitro enzyme inhibitory activity of a compound.

References

validation of 3-Acetyl-2-pyridinecarboxylic acid structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structural Validation of 3-Acetyl-2-pyridinecarboxylic Acid: X-ray Crystallography and Spectroscopic Alternatives

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its biological activity and guiding further optimization. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound, a key intermediate in pharmaceutical synthesis.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a crystalline compound, providing precise atomic coordinates and insights into intermolecular interactions.[1][2]

Hypothetical Crystallographic Data for this compound

The following table summarizes plausible crystallographic data for this compound, based on typical values for similar organic molecules.

ParameterValue
Chemical FormulaC₈H₇NO₃
Formula Weight165.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.2
c (Å)8.9
α (°)90
β (°)105.3
γ (°)90
Volume (ų)785.4
Z4
Calculated Density (g/cm³)1.395
R-factor0.045

Experimental Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å). Diffraction data are collected at a controlled temperature (e.g., 293 K).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined against F² for all reflections using software such as SHELXL.[3]

Spectroscopic Alternatives for Structural Characterization

While X-ray crystallography provides unparalleled detail, other spectroscopic techniques offer complementary and often more readily obtainable structural information.[4][5] These methods are crucial when suitable single crystals cannot be obtained.

Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions.[1][2]Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain. Does not provide dynamic information.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, and stereochemistry.[1][6]Provides information about the molecule's structure in solution. Non-destructive.Complex spectra can be difficult to interpret fully. Less precise than X-ray crystallography for geometry.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[1][6]High sensitivity, requires very small sample amounts. Can be coupled with separation techniques like GC or LC.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.[6]Fast and simple to perform. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure and connectivity.

Integrated Approach to Structural Validation

The most robust structural validation is achieved by combining the strengths of multiple analytical techniques. Spectroscopic methods can confirm the molecular formula and functional groups, while X-ray crystallography provides the definitive 3D structure.

Workflow for Structural Validation

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography synthesis Synthesis of 3-Acetyl-2- pyridinecarboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir crystal_growth Single Crystal Growth purification->crystal_growth validation Structural Validation nmr->validation ms->validation ir->validation data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution structure_solution->validation

Caption: Workflow for the structural validation of this compound.

References

A Comparative Analysis of 3-Acetyl-2-pyridinecarboxylic Acid and Nicotinic Acid: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in the available scientific literature currently prevents a direct comparative analysis of the biological activities of 3-Acetyl-2-pyridinecarboxylic acid and nicotinic acid. While nicotinic acid is a well-characterized compound with established pharmacological effects and mechanisms of action, this compound remains largely uncharacterized in terms of its biological activity. This guide will provide a detailed overview of the known biological profile of nicotinic acid and highlight the existing knowledge gap for this compound, offering a framework for future comparative research.

Structural Comparison

This compound and nicotinic acid are both derivatives of pyridinecarboxylic acid, sharing a common pyridine ring and a carboxylic acid group. However, their substitution patterns differ significantly, which is expected to lead to distinct chemical properties and biological activities.

CompoundChemical StructureIUPAC NameMolecular FormulaMolar Mass
This compound 3-acetylpyridine-2-carboxylic acidC₈H₇NO₃165.15 g/mol
Nicotinic Acid Pyridine-3-carboxylic acidC₆H₅NO₂123.11 g/mol

The key structural difference is the presence of an acetyl group at the 3-position and the carboxylic acid at the 2-position in this compound, whereas nicotinic acid (also known as niacin or vitamin B3) has its carboxylic acid group at the 3-position. This variation in substituent placement influences the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions, which are all critical determinants of biological activity.

Biological Activity of this compound: An Unexplored Area

Extensive literature searches reveal a significant lack of data on the biological activity of this compound. Its primary documentation is within the context of chemical synthesis, where it serves as an intermediate or a building block for more complex molecules. Some patents mention its use in the synthesis of compounds with potential herbicidal or retinoid X receptor modulating activities; however, the biological activity of the parent molecule, this compound, has not been reported.

While some derivatives of 2-pyridinecarboxylic acid have been investigated for activities such as plant growth inhibition and enzyme inhibition, and derivatives of 2-pyridone-3-carboxylic acid have been screened for antimicrobial properties, these findings cannot be extrapolated to this compound without direct experimental evidence.

Biological Activity of Nicotinic Acid: A Comprehensive Overview

In stark contrast, nicotinic acid is a widely studied compound with a well-defined role in human physiology and pharmacology.

Mechanism of Action

The primary pharmacological effects of nicotinic acid are mediated through its interaction with the G-protein coupled receptor 109A (GPR109A) , also known as the nicotinic acid receptor.

Nicotinic_Acid_Signaling cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Releases Bloodstream To Liver FFA->Bloodstream

Figure 1: Simplified signaling pathway of nicotinic acid in adipocytes.

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activation of protein kinase A (PKA) and subsequently, reduced activity of hormone-sensitive lipase (HSL). The inhibition of HSL decreases the breakdown of triglycerides, leading to a reduction in the release of free fatty acids (FFAs) into the bloodstream. The liver then has a reduced supply of FFAs for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).

Therapeutic Effects

The primary therapeutic use of pharmacological doses of nicotinic acid is in the management of dyslipidemia. Its effects on lipid profiles are summarized below:

Lipid ParameterEffect
Low-Density Lipoprotein (LDL) Cholesterol ↓ (Reduction)
Very-Low-Density Lipoprotein (VLDL) Cholesterol ↓ (Reduction)
Triglycerides ↓ (Reduction)
High-Density Lipoprotein (HDL) Cholesterol ↑ (Increase)
Lipoprotein(a) ↓ (Reduction)
Adverse Effects

The most common side effect of nicotinic acid is cutaneous flushing, characterized by redness, warmth, and itching of the skin. This is also mediated by GPR109A, but in Langerhans cells in the skin, leading to the release of prostaglandins. Other potential side effects include gastrointestinal distress, and at higher doses, potential for hepatotoxicity and impaired glucose tolerance.

Experimental Protocols for Assessing Nicotinic Acid Activity

The biological activity of nicotinic acid and its analogs is typically assessed using a variety of in vitro and in vivo assays.

In Vitro Assays

A standard workflow for in vitro characterization is as follows:

in_vitro_workflow start Compound Synthesis (e.g., Nicotinic Acid) receptor_binding Receptor Binding Assay (e.g., Radioligand binding to GPR109A) start->receptor_binding functional_assay Functional Assay (e.g., cAMP measurement, Ca2+ flux) receptor_binding->functional_assay cell_based_assay Cell-Based Lipolysis Assay (e.g., FFA release from adipocytes) functional_assay->cell_based_assay end Determination of Potency and Efficacy (EC50, IC50) cell_based_assay->end

Figure 2: General experimental workflow for in vitro evaluation.

1. Receptor Binding Assays:

  • Objective: To determine the affinity of the compound for the GPR109A receptor.

  • Methodology: Competitive radioligand binding assays are commonly used. Membranes from cells overexpressing GPR109A are incubated with a radiolabeled ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

2. Functional Assays:

  • Objective: To measure the functional consequence of receptor binding (agonist or antagonist activity).

  • Methodology:

    • cAMP Assays: Cells expressing GPR109A are treated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound. The intracellular cAMP levels are then measured using techniques like ELISA or HTRF. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

    • Calcium Mobilization Assays: In some cell systems, GPR109A activation can lead to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators.

3. Cell-Based Lipolysis Assays:

  • Objective: To assess the effect of the compound on fat breakdown in a physiologically relevant cell type.

  • Methodology: Differentiated adipocytes are treated with a lipolytic agent (e.g., isoproterenol) to stimulate triglyceride breakdown and FFA release. The cells are co-incubated with varying concentrations of the test compound. The concentration of FFAs released into the medium is then quantified. A reduction in isoproterenol-stimulated FFA release indicates an anti-lipolytic effect.

Conclusion and Future Directions

While nicotinic acid has a well-established biological profile centered around its action on the GPR109A receptor and its role in lipid metabolism, this compound remains a biologically uncharacterized molecule. The structural differences between the two compounds make it highly likely that their biological activities, if any, would be distinct.

To enable a meaningful comparison, future research should focus on systematically evaluating the biological activities of this compound. A logical first step would be to screen it against a panel of common biological targets, including GPR109A, to determine if it shares any of the known activities of nicotinic acid. Subsequent studies could then explore its effects on various cellular processes and in relevant disease models. Until such data becomes available, any comparison between these two molecules is purely speculative and based on their chemical structures alone. Researchers in drug discovery and development are encouraged to consider the evaluation of such uncharacterized pyridinecarboxylic acid derivatives to potentially uncover novel biological activities.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 3-Acetyl-2-pyridinecarboxylic acid, a key heterocyclic building block, with its parent structural motifs: 2-acetylpyridine and 2-pyridinecarboxylic acid. This objective analysis, supported by experimental data, aims to elucidate the influence of the acetyl and carboxylic acid functional groups on the spectroscopic properties of the pyridine ring.

Executive Summary

This compound (also known as 2-acetylnicotinic acid) is a derivative of nicotinic acid and serves as a crucial intermediate in the synthesis of various pharmaceutical and agricultural products.[1] Its unique structure, featuring a pyridine ring substituted with both an acetyl and a carboxylic acid group at the 2 and 3 positions respectively, results in a distinct spectroscopic signature. This guide presents a comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data against those of 2-acetylpyridine and 2-pyridinecarboxylic acid.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and the selected related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound Proton nuclear magnetic resonance was acquired at 400 MHz. Key long-range heteronuclear multiple-bond correlation between the methyl protons and the acetyl carbonyl verifies the ethanoyl attachment.[1]Carboxyl carbon: ~165-185 ppm (Aromatic and α,β-unsaturated acids are near the upfield end of the range).[2] Acetyl carbonyl carbon: >190 ppm. Pyridine ring carbons: ~120-150 ppm.
2-Acetylpyridine 1H NMR data is available.13C NMR data is available.
2-Pyridinecarboxylic acid (Picolinic Acid) (300 MHz, DMSO): δ 12.11 (s, 1H, COOH), 9.01 (d, 1H), 8.35 (d, 1H), 8.18 (t, 1H), 7.86 (t, 1H).[3] (400 MHz, CDCl3): δ 8.83 (d, J = 4.68 Hz, 1H), 8.32 (d, J = 7.76 Hz, 1H), 8.04 (td, J = 7.72, 1.64 Hz, 1H), 7.76(m, 1H), 7.31(s, 1H).[3](100MHz, CDCl3): δ 164.69, 148.10, 146.70, 138.60, 127.83, 124.26.[3]
Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm-1)
This compound 3180–2500 (broad, O–H stretch, intramolecularly hydrogen-bonded acid), 1715 (C=O stretch, acid), 1662 (C=O stretch, ketone), 1594, 1568 (C=C and C=N ring stretches), 1260 (C–O stretch, acid), 760, 685 (Out-of-plane C–H bends).[1]
2-Acetylpyridine IR spectral data is available.
2-Pyridinecarboxylic acid (Picolinic Acid) A very broad O–H stretch from 3300-2500 cm-1, a C=O stretch from 1760-1690 cm-1, and a C–O stretch from 1320-1210 cm-1 are characteristic.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Compoundλmax (nm) (Solvent)Molar Absorptivity (ε, L mol-1 cm-1)
This compound 222, 273 (Methanol)1.9 × 104, 6.7 × 103[1]
2-Acetylpyridine UV-Vis spectral data is available.
Pyridine An absorption maximum at 254 nm.[2]
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 165 (80% relative intensity)150 (Loss of -OH), 122 (Decarboxylation followed by acetyl loss, base peak), 94 (Further loss of CO).[1]
2-Acetylpyridine Mass spectral data is available.
2-Pyridinecarboxylic acid (Picolinic Acid) Mass spectral data is available.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For pyridine derivatives, the signal of water can also be used as an internal standard, with a value of 5.20 p.p.m. added to each chemical shift to obtain results relative to TMS.[5]

Infrared (IR) Spectroscopy

For solid samples, a potassium bromide (KBr) pellet is typically prepared by grinding a small amount of the compound with KBr and pressing the mixture into a thin disk. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Characteristic absorption bands for carboxylic acids include a broad O-H stretch (3300-2500 cm-1), a strong C=O stretch (1760-1690 cm-1), and a C-O stretch (1320-1210 cm-1).[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The absorbance is measured over a wavelength range of 200-400 nm using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined. For pyridine and its derivatives, absorption maxima are typically observed around 254 nm.[2]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry is commonly used for the analysis of these compounds. The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected. The fragmentation pattern provides valuable information about the molecular structure. A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO+).[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its related compounds.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds for Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_output Comparative Guide C1 This compound D1 Acquire Spectra C1->D1 C2 2-Acetylpyridine C2->D1 C3 2-Pyridinecarboxylic acid C3->D1 S1 NMR Spectroscopy (1H, 13C) S1->D1 S2 IR Spectroscopy S2->D1 S3 UV-Vis Spectroscopy S3->D1 S4 Mass Spectrometry S4->D1 D2 Process & Analyze Data D1->D2 O2 Experimental Protocols D1->O2 D3 Tabulate Quantitative Data D2->D3 O3 Spectroscopic Interpretation D2->O3 O1 Data Presentation (Tables) D3->O1 O1->O3

Caption: Workflow for the comparative spectroscopic analysis.

References

A Comparative Guide to the Purity Assessment of 3-Acetyl-2-pyridinecarboxylic Acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. 3-Acetyl-2-pyridinecarboxylic acid is a valuable building block in medicinal chemistry, and its purity can significantly impact reaction yields, impurity profiles, and the biological activity of final compounds. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and acid-base titration—for the purity assessment of this compound. The comparison is supported by illustrative experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purity assessment of a hypothetical batch of this compound using four different analytical methods. This data is intended to be representative of the typical performance of each technique for a small organic molecule.

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-FID (after derivatization)Potentiometric Titration
Mean Purity (%) 98.999.599.298.7
Standard Deviation (%) 0.120.180.250.20
Relative Standard Deviation (%RSD) 0.120.180.250.20
Limit of Detection (LOD) ~0.05%~0.01%~0.005%Not Applicable
Limit of Quantification (LOQ) ~0.15%~0.03%~0.015%Not Applicable
Analysis Time per Sample ~15 minutes~25 minutes~30 minutes~10 minutes
Sample Preparation Complexity SimpleModerateComplexSimple
Primary Method Capability YesNoNoYes (for total acidity)

Methodology Comparison

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity.[1][2][3] The signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique without the need for a reference standard of the analyte itself.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • NMR Spectrometer: 400 MHz or higher

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 8-16 (sufficient to achieve a signal-to-noise ratio >150 for the peaks of interest).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For this compound, the acetyl protons (singlet, ~2.7 ppm) or the pyridine ring protons can be used. For maleic anhydride, the two olefinic protons (singlet, ~7.3 ppm) are used.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard (IS).

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Weigh Analyte weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & IS) process_spec->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Result

Caption: Workflow for qNMR purity determination.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[4]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Gas Chromatography (GC)

Principle: GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is required to increase their volatility.[5] The derivatized analyte is then separated in a gaseous mobile phase.

  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add a derivatizing agent (e.g., a few drops of acetyl chloride or use diazomethane with appropriate safety precautions) to convert the carboxylic acid to its methyl ester.

    • Neutralize the reaction mixture and extract the ester into a suitable organic solvent (e.g., dichloromethane).

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID).

    • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Purity is calculated based on the area percent of the derivatized analyte peak.

GC_Derivatization Analyte This compound (Non-volatile) Product Methyl 3-acetyl-2-pyridinecarboxylate (Volatile) Analyte->Product Esterification Reagent Derivatizing Agent (e.g., Diazomethane) Reagent->Product GC_Analysis GC-FID Analysis Product->GC_Analysis

Caption: Derivatization for GC analysis.

Potentiometric Titration

Principle: This is an acid-base titration where the amount of a substance is determined by measuring the volume of a reagent of known concentration (the titrant) that is required to react completely with the analyte.[6] The endpoint is determined by monitoring the change in pH.

  • Accurately weigh ~150 mg of this compound and dissolve it in ~50 mL of deionized water.

  • Titrate the solution with a standardized ~0.1 M NaOH solution.

  • Monitor the pH using a calibrated pH meter.

  • The equivalence point is the point of the steepest slope on the titration curve.

  • Calculate the purity based on the volume of NaOH used to reach the equivalence point.

Comparison and Recommendations

  • qNMR stands out as a primary ratio method, offering high accuracy and precision without the need for a specific reference standard of the analyte.[1][2][3] It is also non-destructive and provides structural information, confirming the identity of the analyte simultaneously. Its main limitations are lower sensitivity compared to chromatographic methods and higher equipment cost.

  • HPLC-UV is highly sensitive and excellent for detecting and quantifying trace impurities. It is the most common method for routine purity analysis in the pharmaceutical industry. However, the area percent method assumes that all compounds have a similar response factor at the detection wavelength, which can lead to inaccuracies if impurities have significantly different chromophores.

  • GC-FID is a powerful technique for volatile compounds. For this compound, the mandatory derivatization step adds complexity, time, and potential sources of error to the analysis.[5]

  • Potentiometric Titration is a cost-effective, precise, and rapid method for determining the total acid content.[6] However, it is not specific and cannot distinguish between the analyte and any acidic impurities.

For the highest metrological traceability and for the certification of reference materials, qNMR is the recommended technique. For routine quality control and impurity profiling where high sensitivity is crucial, HPLC-UV is the method of choice. An orthogonal approach, using both qNMR for an absolute purity value and HPLC for impurity profiling, provides the most comprehensive and reliable assessment of the purity of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetyl-2-pyridinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Acetyl-2-pyridinecarboxylic acid, a key chemical intermediate and potential metabolite, is crucial in various stages of research and drug development. The selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of the two most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of pyridinecarboxylic acids, with a direct application to this compound. This comparison is supported by a summary of typical performance data and detailed experimental protocols.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure the reliability and interchangeability of different analytical procedures. A generalized workflow for this process is illustrated below.

Cross-Validation of Analytical Methods cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) cluster_2 Cross-Validation A1 Method Development & Optimization A2 Method Validation (ICH Guidelines) A1->A2 A3 Sample Analysis A2->A3 C1 Analysis of the Same Samples by Both Methods A3->C1 Results from Method A B1 Method Development & Optimization B2 Method Validation (ICH Guidelines) B1->B2 B3 Sample Analysis B2->B3 B3->C1 Results from Method B C2 Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) C1->C2 C3 Assessment of Agreement & Bias C2->C3 D1 Decision on Method Interchangeability C3->D1 Interchangeability Assessment

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparison of Analytical Methods: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation. The following table summarizes the typical performance characteristics of these two methods for the analysis of pyridinecarboxylic acids.

ParameterHPLC-UV/MSGC-MS
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 10%
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Specificity Good, enhanced with MS detectionExcellent, provides structural information
Sample Throughput HighModerate (due to derivatization)
Derivatization Required NoYes (typically silylation or esterification)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like pyridinecarboxylic acids.

1. Sample Preparation:

  • Solid Samples: Dissolution in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Biological Fluids (e.g., plasma, urine): Protein precipitation followed by centrifugation or solid-phase extraction (SPE) to remove interferences.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.[1] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also provide excellent separation for isomers of pyridinecarboxylic acids.[2][3][4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, formic acid, or acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical.[1] The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of acidic analytes.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection:

    • UV Detection: Suitable for compounds with a chromophore. The detection wavelength should be set at the absorption maximum of this compound.

    • Mass Spectrometry (MS) Detection: Provides higher sensitivity and specificity, and allows for mass confirmation of the analyte. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For polar compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[5][6]

1. Sample Preparation and Derivatization:

  • Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the sample matrix.

  • Derivatization: This is a crucial step to make the carboxylic acid volatile. Common derivatization approaches include:

    • Silylation: Reacting the analyte with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.[6][7]

    • Esterification: Converting the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester) using reagents like BF3/methanol or by reaction with an alcohol in the presence of an acid catalyst.[6]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the analytes. The initial temperature is held for a short period, then ramped up to a final temperature, which is held for a few minutes.

  • Injection: Split or splitless injection depending on the concentration of the analyte.

  • MS Detection: Electron ionization (EI) is commonly used, which provides a reproducible fragmentation pattern that can be used for library matching and structural elucidation. The mass spectrometer is typically operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Objective Comparison and Recommendations

HPLC is often the method of choice for routine analysis due to its high throughput, good precision, and the ability to analyze the compound in its native form without derivatization. HPLC with UV detection is a cost-effective option for quality control purposes where high sensitivity is not required. For complex matrices or when higher sensitivity and confirmation of identity are needed, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.

GC-MS offers unparalleled specificity and sensitivity, especially when operated in SIM mode. The mass spectra obtained from EI can be compared against commercial libraries for confident identification. However, the requirement for derivatization adds an extra step to the sample preparation, which can increase analysis time and introduce potential variability. The derivatization process itself needs to be carefully optimized and validated.

For drug development professionals and researchers working with complex biological matrices, LC-MS/MS would be the preferred method due to its high selectivity, sensitivity, and minimal sample preparation requirements. For routine quality control of the pure substance or in simple matrices, a validated HPLC-UV method can be a robust and economical choice. A GC-MS method, while more labor-intensive, can be invaluable for structural confirmation and for detecting and identifying unknown impurities.

Ultimately, the selection of the analytical method should be based on a thorough validation following international guidelines (e.g., ICH) to ensure that the chosen method is fit for its intended purpose.[8] Cross-validation between two different methods, as depicted in the workflow diagram, provides the highest level of confidence in the analytical results.

References

A Comparative Analysis of 3-Acetyl-2-pyridinecarboxylic Acid Derivatives and Existing Drugs in Antimicrobial and Antiviral Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of drug discovery, researchers are continually exploring novel chemical scaffolds to combat the challenges of drug resistance and to develop more effective therapeutic agents. One such area of interest is the biological efficacy of 3-Acetyl-2-pyridinecarboxylic acid derivatives. This guide provides a comprehensive comparison of these derivatives against existing antibacterial, antifungal, and antiviral drugs, supported by available experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Antibacterial Efficacy: A Look at Pyridine Derivatives versus Ampicillin

Derivatives of pyridine have demonstrated notable antibacterial activity. For instance, a synthesized derivative, 3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one, has shown strong activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. While direct comparative data with existing antibiotics for this specific compound is limited, we can draw parallels with standard treatments like ampicillin.

Table 1: Comparison of Antibacterial Activity

Compound/DrugTarget Organism(s)Efficacy (MIC/IC50)Source(s)
3-acetyl-4-(4-(dimethylamino) phenyl) -6-(7-hydroxy-2-oxo-2H-chromen-3-yl)pyridin-2(1H)-oneS. aureus, E. coliData not available in direct comparisonN/A
AmpicillinS. aureus, E. coliVaries by strain and resistance[1][2]

Experimental Protocol: Antibacterial Susceptibility Testing (General Method)

A common method to assess antibacterial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a known concentration of bacteria (e.g., 10^8 CFU/mL).

  • Serial Dilution: The test compound and the standard antibiotic are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: A Tale of Two Pathways

Ampicillin, a well-established β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and irreversibly inhibits the transpeptidase enzyme, which is crucial for the cross-linking of peptidoglycan, a vital component of the cell wall[1][3]. This disruption leads to a weakened cell wall and eventual cell lysis.

The precise mechanism of action for many pyridine derivatives is still under investigation. However, it is believed that their antibacterial properties may arise from their ability to interfere with various cellular processes, including DNA synthesis, protein synthesis, or by disrupting the cell membrane integrity.

Signaling Pathway and Experimental Workflow Diagrams

Ampicillin_Mechanism Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) / Transpeptidase Ampicillin->PBP Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption leads to

Ampicillin's mechanism of action.

Experimental_Workflow_Antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculation Inoculation of Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC_Determination Visual Assessment of Growth (MIC) Incubation->MIC_Determination

Workflow for antibacterial susceptibility testing.

Antifungal Efficacy: Pyridine-Coumarin Hybrids versus Fluconazole

Coumarin-incorporated pyridine-3-carbonitrile derivatives, synthesized from 3-acetyl coumarin, have shown promising antifungal activity against yeasts like Candida albicans.[4][5][6] These findings are significant in the search for new antifungals, especially with the rise of resistance to existing drugs like fluconazole.

Table 2: Comparison of Antifungal Activity

Compound/DrugTarget Organism(s)Efficacy (MIC)Source(s)
Coumarin-Pyridine DerivativesCandida albicansPromising activity reported[5][6]
FluconazoleCandida albicansVaries by strain and resistance[7][8][9][10]

Experimental Protocol: Antifungal Susceptibility Testing (General Method)

Similar to antibacterial testing, the broth microdilution method is widely used to determine the MIC of antifungal agents.

  • Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in a suitable medium.

  • Serial Dilution: The test compounds and the standard antifungal drug are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Mechanism of Action: Targeting Fungal Cell Integrity

Fluconazole, a triazole antifungal, inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[7][8][9][11][10]

The mechanism of action of coumarin-pyridine derivatives is not fully elucidated but is thought to involve multiple targets. Coumarins are known to have various biological activities, and their combination with a pyridine scaffold could lead to a synergistic effect, possibly by disrupting the fungal cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

Signaling Pathway and Experimental Workflow Diagrams

Fluconazole_Mechanism Fluconazole Fluconazole CYP51 14α-demethylase (CYP51) Fluconazole->CYP51 Inhibits Lanosterol_Conversion Lanosterol to Ergosterol Conversion CYP51->Lanosterol_Conversion Catalyzes Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_Conversion->Ergosterol_Synthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Synthesis->Fungal_Cell_Membrane Disruption affects

Fluconazole's mechanism of action.

Experimental_Workflow_Antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculation Inoculation of Microtiter Plate Fungal_Culture->Inoculation Compound_Dilution Serial Dilution of Compounds Compound_Dilution->Inoculation Incubation Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Determination Visual Assessment of Growth (MIC) Incubation->MIC_Determination

Workflow for antifungal susceptibility testing.

Antiviral Efficacy: 2-Acetylpyridine Thiosemicarbazones versus Acyclovir

Research has highlighted the potential of 2-acetylpyridine thiosemicarbazone derivatives as antiviral agents, particularly against Herpes Simplex Virus (HSV) types 1 and 2.[12][13][14][15][16][17][18] These compounds have been shown to inhibit viral replication to a greater extent than cellular DNA or protein synthesis, indicating a degree of selectivity for viral processes. Acyclovir is a widely used antiviral drug for the treatment of HSV infections.[19][20][21][22][23][24]

Table 3: Comparison of Antiviral Activity against HSV

Compound/DrugTarget VirusEfficacy (IC50)Source(s)
2-Acetylpyridine ThiosemicarbazonesHSV-1, HSV-2Potent inhibition reported[12][13][14][15][16][17][18]
AcyclovirHSV-1, HSV-2Varies by strain and resistance[19][20][21][22][23][24]

Experimental Protocol: Antiviral Plaque Reduction Assay

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells) is grown in a multi-well plate.

  • Virus Infection: The cells are infected with a known amount of virus.

  • Compound Treatment: After a short incubation period to allow for viral entry, the medium is replaced with fresh medium containing various concentrations of the test compound or the standard antiviral drug.

  • Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (areas of cell death).

  • Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

  • IC50 Determination: The IC50 is the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated control.

Mechanism of Action: Different Strategies to Inhibit Viral Replication

Acyclovir is a nucleoside analog that, upon entering an HSV-infected cell, is selectively phosphorylated by the viral thymidine kinase. This is the first and key step in its activation. Cellular enzymes then further phosphorylate it to acyclovir triphosphate, which acts as a potent inhibitor of the viral DNA polymerase. It gets incorporated into the growing viral DNA chain, causing chain termination and thus halting viral replication.[19][20][21][22][23][24]

The antiviral mechanism of thiosemicarbazones is believed to involve the chelation of metal ions that are essential for the function of viral enzymes, such as ribonucleotide reductase, which is necessary for DNA synthesis. By binding to these metal ions, the thiosemicarbazones can inactivate the enzyme and inhibit viral replication.

Signaling Pathway and Experimental Workflow Diagrams

Acyclovir_Mechanism Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Phosphorylation by Acyclovir_TP Acyclovir Triphosphate Acyclovir_MP->Acyclovir_TP Phosphorylation by Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Inhibits and causes chain termination of Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Acyclovir_TP Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Essential for

Acyclovir's mechanism of action.

Experimental_Workflow_Antiviral cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Host Cell Monolayer Infection Cell Infection Cell_Culture->Infection Virus_Stock Virus Preparation Virus_Stock->Infection Compound_Dilution Serial Dilution of Compounds Treatment Compound Treatment Compound_Dilution->Treatment Infection->Treatment Incubation Incubation for Plaque Formation Treatment->Incubation Plaque_Staining Staining and Counting Plaques Incubation->Plaque_Staining IC50_Calculation IC50 Determination Plaque_Staining->IC50_Calculation

Workflow for antiviral plaque reduction assay.

Conclusion

This compound derivatives and their related structures represent a promising area of research for the development of new antimicrobial and antiviral agents. While direct comparative studies with established drugs are still needed to fully assess their therapeutic potential, the initial findings on their biological activities are encouraging. Further investigation into their specific mechanisms of action and optimization of their chemical structures could lead to the development of novel drugs with improved efficacy and reduced resistance profiles. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting field.

References

Benchmarking Ligand Performance: A Comparative Analysis of Nicotinic Acid and Alternatives for the Hydroxycarboxylic Acid Receptor 2 (HCAR2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative performance benchmark of ligands targeting the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G protein-coupled receptor implicated in the regulation of lipolysis and inflammation. Due to the absence of publicly available experimental data for 3-Acetyl-2-pyridinecarboxylic acid as a ligand for a specific biological receptor, this analysis utilizes Nicotinic Acid (3-Pyridinecarboxylic Acid) as a representative pyridine carboxylic acid ligand.

The performance of Nicotinic Acid is compared with another well-characterized agonist, Acipimox , and a representative antagonist. This guide presents quantitative data on their binding affinities and functional activities, details the experimental protocols for key assays, and provides visual representations of the HCAR2 signaling pathway and a typical ligand characterization workflow.

Ligand Performance Comparison

The following tables summarize the binding affinity and functional activity of Nicotinic Acid, Acipimox, and a representative antagonist for the human HCAR2.

Table 1: Binding Affinity Data for HCAR2 Ligands
LigandReceptorAssay TypeParameterValue (µM)Reference
Nicotinic AcidHuman HCAR2Surface Plasmon Resonance (SPR)KD0.058[1]
AcipimoxHuman HCAR2Surface Plasmon Resonance (SPR)KD0.429[1]
NA-1 (Antagonist)Bovine HCAR2Calcium Mobilization Assay--[2][3]
NA-5 (Antagonist)Bovine HCAR2Calcium Mobilization Assay & cAMP Assay--[2][3]
Table 2: Functional Activity Data for HCAR2 Agonists
LigandReceptorAssay TypeParameterValue (µM)Reference
Nicotinic AcidHuman HCAR2cAMP InhibitionEC500.06 - 0.25[1][4]
Nicotinic AcidHuman HCAR2NanoBiT-Gi1 DissociationEC500.117[5]
AcipimoxHuman HCAR2cAMP InhibitionEC502.6 - 6[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducibility and critical evaluation of the presented data.

Competitive Radioligand Binding Assay for HCAR2

This protocol is adapted from standard filtration binding assay procedures.[6][7][8]

Objective: To determine the binding affinity (Ki) of a test compound for the HCAR2 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human HCAR2

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [³H]-Nicotinic Acid)

  • Unlabeled test compounds (including a reference antagonist)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hHCAR2 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.

      • Non-specific Binding: A high concentration of an unlabeled reference ligand, radioligand, and membrane preparation.

      • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Detection:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for HCAR2

This protocol is based on a homogenous time-resolved fluorescence (HTRF) or luminescence-based (e.g., GloSensor™) cAMP assay.[9][10][11]

Objective: To determine the functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound by measuring its effect on intracellular cAMP levels in HCAR2-expressing cells.

Materials:

  • HEK293 cells co-expressing human HCAR2 and a cAMP biosensor (e.g., GloSensor™)

  • Cell culture reagents

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (agonists and antagonists)

  • cAMP detection reagents (specific to the assay platform)

  • White, opaque 384-well microplates

  • Plate reader capable of detecting luminescence or HTRF signal

Procedure:

  • Cell Preparation:

    • Seed the HEK293-hHCAR2-cAMP biosensor cells into 384-well plates and incubate overnight.

  • Agonist Mode:

    • Remove the culture medium and add assay buffer.

    • Add serial dilutions of the agonist test compounds.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Antagonist Mode:

    • Remove the culture medium and add assay buffer.

    • Add serial dilutions of the antagonist test compounds and pre-incubate for a specified time.

    • Add a fixed concentration of a known HCAR2 agonist (e.g., Nicotinic Acid at its EC₈₀ concentration) and a fixed concentration of forskolin.

    • Incubate for a specified time.

  • Detection:

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Incubate to allow the detection reaction to proceed.

    • Measure the luminescence or HTRF signal using a plate reader.

  • Data Analysis:

    • For agonists, plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration to determine the EC₅₀ value.

    • For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Visualizations

HCAR2 Signaling Pathway

HCAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand HCAR2 HCAR2 (GPCR) Ligand->HCAR2 Binds G_protein Gi/o Protein (αβγ) HCAR2->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion

Caption: HCAR2 Signaling Pathway.

Experimental Workflow for Ligand Characterization

Ligand_Characterization_Workflow cluster_planning Assay Planning cluster_execution Experimental Execution cluster_analysis Data Analysis cluster_conclusion Conclusion Select_Ligands Select Test Ligands (e.g., Nicotinic Acid, Acipimox) Select_Assays Choose Assays (Binding & Functional) Select_Ligands->Select_Assays Binding_Assay Radioligand Binding Assay Select_Assays->Binding_Assay Functional_Assay cAMP Functional Assay Select_Assays->Functional_Assay Binding_Analysis Determine Ki Binding_Assay->Binding_Analysis Functional_Analysis Determine EC50/IC50 Functional_Assay->Functional_Analysis Compare_Performance Compare Ligand Performance Binding_Analysis->Compare_Performance Functional_Analysis->Compare_Performance

Caption: Ligand Characterization Workflow.

References

Unambiguous Identification of 3-Acetyl-2-pyridinecarboxylic Acid: A Comparative Guide to Mass Spectrometry and Other Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of mass spectrometry with other spectroscopic methods for the unequivocal identification of 3-Acetyl-2-pyridinecarboxylic acid, a key building block in medicinal chemistry.

This technical note outlines the expected mass spectrometric fragmentation of this compound and compares this technique with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist in the definitive confirmation of the compound's identity.

Mass Spectrometry: A Predictive Fragmentation Analysis

In the absence of a publicly available reference mass spectrum for this compound, a predictive analysis of its electron ionization (EI) mass spectrum is presented based on established fragmentation patterns of its constituent functional groups: a pyridine ring, a carboxylic acid, and an acetyl group.

Expected Molecular Ion: The molecular formula for this compound is C₈H₇NO₃, giving it a molecular weight of 165.15 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165.

Predicted Fragmentation Pathway: The primary fragmentation pathways are anticipated to involve the loss of the acetyl and carboxyl groups, as well as characteristic cleavages of the pyridine ring.

A logical workflow for the confirmation of this compound identity is presented below:

G Workflow for Confirmation of this compound Identity cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation and Comparison A Dissolve this compound in a suitable volatile solvent (e.g., methanol) B Inject sample into GC-MS or direct infusion ESI-MS A->B C Acquire mass spectrum in positive ion mode B->C D Identify the molecular ion peak (M+) C->D E Analyze the fragmentation pattern D->E F Compare observed m/z values with predicted fragments E->F G Compare with alternative techniques (NMR, FTIR) F->G H Confirm structure G->H G Decision Tree for Structural Confirmation A Need to confirm identity of this compound B Is molecular weight known? A->B C Perform Mass Spectrometry B->C No D Need to distinguish from isomers? B->D Yes C->D E Perform NMR Spectroscopy D->E Yes F Need to confirm functional groups? D->F No E->F G Perform FTIR Spectroscopy F->G Yes H Structure Confirmed F->H No G->H

References

Safety Operating Guide

Safe Disposal of 3-Acetyl-2-pyridinecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals must adhere to rigorous safety protocols for the proper disposal of chemical reagents to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Acetyl-2-pyridinecarboxylic acid, emphasizing safety, regulatory compliance, and responsible chemical waste management.

Key Safety and Disposal Parameters

It is imperative to consult your institution's specific safety protocols and local environmental regulations before proceeding with any chemical disposal. The following table summarizes crucial parameters for the safe handling and disposal of acidic chemical waste like this compound.

ParameterGuidelineRecommendations & Notes
Primary Hazard Irritant, potentially harmful if swallowed or inhaled. Causes skin and serious eye irritation.[1][2]Always handle in a chemical fume hood with appropriate Personal Protective Equipment (PPE).[3] Avoid generating dust.[4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[1][5][6]Ensure eyewash stations and safety showers are readily accessible.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][7]Avoid contact with incompatible materials to prevent vigorous or exothermic reactions.
Spill Cleanup Sweep up solid spills carefully, avoiding dust generation.[3][4] Place in a suitable, labeled container for disposal.[4]For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5]
Neutralization Agents Sodium bicarbonate, sodium hydroxide, or potassium hydroxide solution.[3]Neutralize acidic solutions to a pH between 6 and 8 before final disposal.[3] This should be done cautiously, as the reaction may be exothermic.
Final Disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8]Do not mix with other waste.[8] Leave chemicals in their original or properly labeled containers.[8] Empty containers that held the chemical should also be disposed of as hazardous waste.[9]

Experimental Protocol for Neutralization and Disposal

This protocol outlines the procedure for neutralizing this compound before its final disposal as hazardous waste.

Materials:

  • This compound waste

  • Sodium bicarbonate solution (5-10%) or another suitable base

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction flask or beaker

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: In a well-ventilated chemical fume hood, place the container with the this compound waste on a stir plate and add a stir bar. If the waste is a solid, dissolve it in a minimal amount of water.

  • Cooling (if necessary): For concentrated acidic solutions, it is advisable to place the container in an ice bath to manage any heat generated during neutralization.

  • Neutralization: Slowly and carefully add the sodium bicarbonate solution dropwise to the stirring acidic waste. Monitor the pH of the solution regularly using pH paper or a pH meter. Be cautious of any potential foaming or gas evolution.

  • Completion of Neutralization: Continue adding the basic solution until the pH of the waste is between 6 and 8.[3]

  • Final Disposal: The neutralized solution must be disposed of as hazardous chemical waste.[3] Transfer the neutralized solution to a properly labeled hazardous waste container. Do not pour it down the drain.[8][10] Follow your institution's and local regulations for the final pickup and disposal of the hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have 3-Acetyl-2-pyridinecarboxylic acid waste for disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_regulations Consult Institutional and Local Regulations fume_hood->check_regulations spill_kit Ensure spill kit is accessible fume_hood->spill_kit is_solid Is the waste a solid? check_regulations->is_solid dissolve Dissolve in minimal water is_solid->dissolve Yes neutralize Neutralize with a suitable base (e.g., Sodium Bicarbonate) to a pH of 6-8 is_solid->neutralize No dissolve->neutralize monitor_ph Monitor pH neutralize->monitor_ph package Package in a labeled hazardous waste container neutralize->package contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) package->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Acetyl-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Acetyl-2-pyridinecarboxylic acid (CAS No. 89942-59-6)[1], tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for maintaining a safe laboratory environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is harmful if swallowed. Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects against splashes and dust, preventing serious eye irritation and damage.[2]
Skin Protection Impervious and fire/flame-resistant clothing.[2] Chemical-resistant gloves (Nitrile or neoprene are generally recommended for pyridine compounds).[3]Prevents skin contact which can cause irritation.[2] Always inspect gloves before use and wash hands after handling.[4]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2][4] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when dust is generated.[5]Protects against inhalation of dust or aerosols, which can cause respiratory irritation.[2]
General Hygiene Do not eat, drink, or smoke when using this product.[6] Wash hands and any exposed skin thoroughly after handling.[6]Prevents accidental ingestion and contamination.

2. Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][5] Ensure that eyewash stations and safety showers are readily accessible.[5][7]

  • Handling: Avoid breathing dust, fumes, or vapors.[2][4] Minimize dust generation during handling.[5] Avoid contact with skin, eyes, and clothing.[5][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][3][5] Keep away from incompatible materials such as strong oxidizing agents and strong alkalies.[5]

3. Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical help.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Immediately call a POISON CENTER or doctor.
Ingestion Rinse mouth with water. Do not induce vomiting.[4] Call a POISON CENTER or doctor if you feel unwell.

4. Spill and Disposal Plan

Proper containment and disposal of chemical waste are imperative to prevent environmental contamination and ensure laboratory safety.

Spill Response:

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.[9]

Disposal Plan:

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[2]

  • Waste material should be disposed of through an approved waste disposal plant.

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate After experiment cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

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